Pentacosa-7,11-diene
Description
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Structure
2D Structure
Properties
IUPAC Name |
pentacosa-7,11-diene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H48/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h13,15,21,23H,3-12,14,16-20,22,24-25H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVWXEURPGIPNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CCCC=CCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H48 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693950 | |
| Record name | Pentacosa-7,11-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127599-39-7 | |
| Record name | Pentacosa-7,11-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Proposed Synthesis and Characterization of Pentacosa-7,11-diene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentacosa-7,11-diene is a long-chain unsaturated hydrocarbon with potential applications in chemical ecology and as a synthetic building block. This technical guide outlines a proposed method for its synthesis via the Wittig reaction, a robust and widely used method for the formation of carbon-carbon double bonds.[1][2][3] Furthermore, this document details the comprehensive characterization of the target molecule using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, to confirm its structure and purity. The presented protocols and data serve as a foundational resource for researchers undertaking the synthesis and analysis of this compound and similar long-chain dienes.
Proposed Synthesis of this compound
The synthesis of long-chain dienes, many of which are insect pheromones, often employs methods like the Wittig reaction, olefin metathesis, and reactions involving alkynes.[4][5] The Wittig reaction is a particularly versatile and reliable method for creating a double bond at a specific location within a carbon chain.[1][2][6] This proposed synthesis utilizes a double Wittig reaction approach.
A plausible synthetic pathway for this compound is outlined below. The strategy involves the reaction of two appropriate phosphonium ylides with a central dialdehyde.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound via a double Wittig reaction.
Detailed Experimental Protocol
Step 1: Synthesis of Heptyltriphenylphosphonium bromide and Tridecyltriphenylphosphonium bromide (Wittig Salts)
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.1 equivalents) in anhydrous toluene.
-
Add heptyl bromide (1.0 equivalent) to the solution.
-
Reflux the mixture for 24 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the phosphonium salt.
-
Filter the white solid, wash with cold toluene, and dry under vacuum to yield heptyltriphenylphosphonium bromide.
-
Repeat the same procedure using tridecyl bromide to synthesize tridecyltriphenylphosphonium bromide.
Step 2: Synthesis of Butane-1,4-dial (Central Aldehyde)
-
Prepare a solution of 1,4-dibromobutane (1.0 equivalent) in a suitable organic solvent such as dimethyl sulfoxide (DMSO).
-
Add sodium bicarbonate (2.2 equivalents) and heat the mixture.
-
The reaction will proceed via a Kornblum oxidation to yield butane-1,4-dial.
-
The product can be purified by distillation under reduced pressure.
Step 3: The Wittig Reaction to form this compound
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend heptyltriphenylphosphonium bromide (1.0 equivalent) and tridecyltriphenylphosphonium bromide (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add a strong base such as n-butyllithium (2.0 equivalents) dropwise to the suspension. The formation of the ylides is indicated by a color change (typically to deep red or orange).
-
Stir the mixture at this temperature for 1 hour.
-
Slowly add a solution of butane-1,4-dial (1.0 equivalent) in anhydrous THF to the ylide solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexane) to isolate this compound. The removal of the triphenylphosphine oxide byproduct is a key challenge in the purification of Wittig reaction products.[4]
Characterization of this compound
Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following techniques are proposed.
Diagram of the Characterization Workflow:
Caption: Logical workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra should be acquired.
Experimental Protocol:
-
Dissolve approximately 5-10 mg of the purified this compound in about 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for ¹H.
Expected Quantitative Data:
| ¹H NMR (CDCl₃) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Protons on C7, C8, C11, C12 | ~5.3-5.5 | Multiplet | 4H | Olefinic protons |
| Protons on C6, C9, C10, C13 | ~1.9-2.1 | Multiplet | 8H | Allylic protons |
| Protons on C2-C5, C14-C24 | ~1.2-1.4 | Broad singlet | 34H | Methylene protons |
| Protons on C1, C25 | ~0.8-0.9 | Triplet | 6H | Methyl protons |
| ¹³C NMR (CDCl₃) | Expected Chemical Shift (δ, ppm) | Assignment |
| C7, C8, C11, C12 | ~128-132 | Olefinic carbons |
| C6, C9, C10, C13 | ~27-33 | Allylic carbons |
| C2-C5, C14-C24 | ~22-32 | Methylene carbons |
| C1, C25 | ~14 | Methyl carbons |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Gas Chromatography-Mass Spectrometry (GC-MS) would be ideal for assessing purity and obtaining the mass spectrum.
Experimental Protocol:
-
Dissolve a small amount of the sample in a volatile solvent like hexane.
-
Inject the solution into a GC-MS system.
-
Use a suitable temperature program for the GC to ensure good separation.
-
Acquire the mass spectrum using electron ionization (EI).
Expected Quantitative Data:
| Technique | Expected m/z Value | Assignment |
| Electron Ionization (EI) | 348.6 | [M]⁺ (Molecular Ion) |
| Various fragments | Characteristic fragmentation pattern of a long-chain diene |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key absorptions will be for the C=C double bonds and the C-H bonds.
Experimental Protocol:
-
The spectrum can be obtained using a neat sample on a salt plate (NaCl or KBr) or as a thin film.
-
Place a drop of the purified liquid on the plate and acquire the spectrum.
Expected Quantitative Data:
| Functional Group | Expected Absorption Frequency (cm⁻¹) | Intensity |
| C=C Stretch (alkene) | ~1640-1680 | Medium to weak |
| =C-H Stretch (alkene) | ~3000-3100 | Medium |
| C-H Stretch (alkane) | ~2850-2960 | Strong |
| C-H Bend (alkane) | ~1375 and 1465 | Medium |
Conclusion
This technical guide provides a comprehensive, albeit proposed, framework for the synthesis and characterization of this compound. The outlined Wittig reaction protocol is a well-established and reliable method for the construction of the target diene. The subsequent characterization using NMR, MS, and IR spectroscopy will provide the necessary data to unequivocally confirm the structure and purity of the synthesized compound. This document serves as a valuable starting point for researchers venturing into the synthesis of this and other related long-chain unsaturated hydrocarbons.
References
- 1. Insect pheromones - Wikipedia [en.wikipedia.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 4. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
A Technical Guide to Novel Synthesis Methods for Long-Chain Dienes
For Researchers, Scientists, and Drug Development Professionals
Long-chain dienes are crucial structural motifs in a vast array of biologically active molecules, including natural products, pharmaceuticals, and agrochemicals. Their synthesis, particularly with control over stereochemistry, is a pivotal challenge in organic chemistry. This technical guide provides an in-depth overview of modern and novel catalytic methodologies for the synthesis of long-chain dienes, focusing on Acyclic Diene Metathesis (ADMET), Palladium-Catalyzed Cross-Coupling, and Cobalt-Catalyzed Asymmetric Hydrodimerization. Each section details the core principles, provides structured quantitative data, outlines experimental protocols, and visualizes key mechanisms and workflows.
Acyclic Diene Metathesis (ADMET) Polymerization
Acyclic Diene Metathesis (ADMET) is a powerful step-growth polycondensation reaction that utilizes transition metal catalysts, most notably Grubbs and Hoveyda-Grubbs ruthenium-based catalysts, to polymerize terminal dienes into polyenes.[1][2] The reaction is driven by the removal of a volatile small molecule byproduct, typically ethylene, which shifts the equilibrium towards the formation of high molecular weight polymers.[1][2] This method is particularly valuable for synthesizing well-defined, functionalized polyolefins.[3]
Quantitative Data Summary
| Catalyst | Monomer | Solvent | Temp (°C) | Yield (%) | Mn (kDa) | PDI (Mw/Mn) | Reference |
| G2 | Butane-1,4-diyl bis(undec-10-enoate) | CHCl3 | 50 | 75 | 10.1 | 1.62 | [4] |
| HG2 | Butane-1,4-diyl bis(undec-10-enoate) | CHCl3 | 50 | 88 | 15.9 | 1.46 | [4] |
| G2 | Dianhydro-D-glucityl bis(undec-10-enoate) | Toluene | 50 | 85 | 18.1 | 1.63 | [4] |
| HG2 | Dianhydro-D-glucityl bis(undec-10-enoate) | Toluene | 50 | 94 | 25.1 | 1.55 | [4] |
| HG2 | Trehalose bis(10-undecenoate) | THF | 45 | - | 13.2 | 2.1 | [5] |
G2 = Grubbs 2nd Generation Catalyst; HG2 = Hoveyda-Grubbs 2nd Generation Catalyst
Experimental Protocol: ADMET Polymerization of Biobased α,ω-Dienes
This protocol is adapted from the synthesis of biobased polyesters via ADMET polymerization.[4]
Materials:
-
α,ω-diene monomer (e.g., Butane-1,4-diyl bis(undec-10-enoate))
-
Ruthenium-carbene catalyst (e.g., Grubbs 2nd Generation or Hoveyda-Grubbs 2nd Generation catalyst)
-
Anhydrous solvent (e.g., Chloroform or Toluene)
-
Schlenk flask and vacuum line
-
Methanol (for precipitation)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the α,ω-diene monomer (e.g., 300 mg) in a minimal amount of anhydrous solvent (e.g., 0.14 mL CHCl3).
-
Add the ruthenium-carbene catalyst (e.g., 1-5 mol%) to the monomer solution.
-
Heat the reaction mixture in an oil bath at the desired temperature (e.g., 50 °C).
-
Periodically apply a vacuum to the flask to remove the ethylene byproduct, which drives the polymerization. The removal of ethylene is crucial for obtaining high molecular weight polymers.[2]
-
Monitor the reaction progress by techniques such as NMR or GPC to determine the molecular weight of the polymer.
-
After the desired polymerization time, cool the reaction mixture to room temperature.
-
Precipitate the polymer by adding the reaction solution dropwise to a stirred excess of methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.
Visualization of the ADMET Catalytic Cycle
Caption: Catalytic cycle of Acyclic Diene Metathesis (ADMET) polymerization.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, is a versatile and widely used method for the stereoselective synthesis of conjugated dienes by coupling an organoboron species with a vinyl halide or triflate.[6][7][8]
Quantitative Data Summary: Suzuki-Miyaura Coupling for Diene Synthesis
| Vinyl Halide/Triflate | Boronic Acid/Ester | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Stereoselectivity | Reference |
| (E)-1-Bromo-1-hexene | Phenylboronic acid | Pd(PPh3)4 | Cs2CO3 | Dioxane | 80 | 92 | >98% E,E | [6] |
| (Z)-1-Iodo-1-octene | (E)-Styrylboronic acid | Pd(PPh3)4 | K3PO4 | THF | 60 | 85 | >98% Z,E | [6] |
| 1,1-Dibromo-2-cyclohexylethene | (E)-1-Hexenyltrifluoroborate | Pd(PPh3)4 | Cs2CO3 | THF | 80 | 85 (one-pot) | - | [6] |
| Propargyl alcohol | Phenylboronic acid | Pd(OAc)2 | - | Toluene | 80 | 75 (as 1,3-diene) | - | [6] |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling for 1,3-Diene Synthesis
This protocol is a general procedure adapted from literature for the synthesis of 1,3-dienes.[9][10]
Materials:
-
Vinyl halide (or triflate)
-
Organoboron reagent (e.g., boronic acid or trifluoroborate salt)
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd(OAc)2 with a phosphine ligand)
-
Base (e.g., K2CO3, Cs2CO3, K3PO4)
-
Anhydrous solvent (e.g., Dioxane, THF, Toluene)
-
Schlenk tube or round-bottom flask
-
Inert atmosphere setup
Procedure:
-
To a Schlenk tube, add the vinyl halide (1.0 mmol), the organoboron reagent (1.2 mmol), and the base (2.0-3.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst (e.g., 2-5 mol% Pd(PPh3)4) and any additional ligand if required.
-
Add the anhydrous solvent (e.g., 5 mL of dioxane) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and combine the organic layers.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of the Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Cobalt-Catalyzed Asymmetric Cross-Hydrodimerization
A novel approach for the synthesis of enantioenriched skipped dienes involves the cobalt-catalyzed asymmetric cross-hydrodimerization of 1,3-dienes with alkynes.[11] This method is significant as it constructs chiral centers and avoids the use of pre-functionalized starting materials.[11]
Quantitative Data Summary: Cobalt-Catalyzed Asymmetric Cross-Hydrodimerization
| 1,3-Diene | Alkyne | Catalyst System | Solvent | Temp | Yield (%) | ee (%) | Reference |
| 1-Phenyl-1,3-butadiene | Pent-4-yn-1-yl benzoate | CoBr2 / Chiral Ligand | THF/3-methyl-1-butanol | RT | 87 | 94 | [11] |
| 1-(4-Fluorophenyl)-1,3-butadiene | Pent-4-yn-1-yl benzoate | CoBr2 / Chiral Ligand | THF/3-methyl-1-butanol | RT | 85 | 92 | [11] |
| 1-(2-Naphthyl)-1,3-butadiene | Phenylacetylene | CoBr2 / Chiral Ligand | THF/3-methyl-1-butanol | RT | 78 | 90 | [11] |
| Cyclohexa-1,3-diene | Pent-4-yn-1-yl benzoate | CoBr2 / Chiral Ligand | THF/3-methyl-1-butanol | RT | 42 | 85 | [11] |
Experimental Protocol: Cobalt-Catalyzed Asymmetric Cross-Hydrodimerization
This protocol is adapted from the work of Yin and co-workers.[11]
Materials:
-
1,3-Diene
-
Alkyne
-
Cobalt(II) bromide (CoBr2)
-
Chiral ligand (as specified in the literature)
-
Silane (e.g., trimethoxysilane)
-
Base (e.g., KHCO3)
-
Additive (e.g., 3-bromocyclohexene, 1-bromoadamantane)
-
Anhydrous solvent mixture (e.g., THF/3-methyl-1-butanol)
-
Glovebox or Schlenk line
Procedure:
-
Inside a glovebox, to an oven-dried vial, add CoBr2 (10 mol %), the chiral ligand (12 mol %), and the base (e.g., 0.60 mmol KHCO3).
-
Add the anhydrous solvent mixture (e.g., THF/3-methyl-1-butanol, 3/7 ratio).
-
Add the 1,3-diene (1.3 equiv), the alkyne (1.0 equiv), the silane (3.0 equiv), and the additives.
-
Seal the vial and stir the reaction mixture at room temperature for the specified time (e.g., 14 hours).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the enantioenriched skipped diene.
Visualization of the Cobalt-Catalyzed Asymmetric Cross-Hydrodimerization Catalytic Cycle
References
- 1. researchgate.net [researchgate.net]
- 2. musechem.com [musechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Biobased Long-Chain Polyesters by Acyclic Diene Metathesis Polymerization and Tandem Hydrogenation and Depolymerization with Ethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rose-hulman.edu [rose-hulman.edu]
- 10. Yoneda Labs [yonedalabs.com]
- 11. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Spectroscopic Analysis of Pentacosa-7,11-diene
For Researchers, Scientists, and Drug Development Professionals
Abstract: Pentacosa-7,11-diene is a long-chain diolefin with potential applications in various fields of chemical and pharmaceutical research. A thorough structural elucidation is fundamental for its characterization and for understanding its chemical reactivity and biological activity. This guide outlines the standard spectroscopic methodologies—Nuclear Magnetic resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that are pivotal for the structural confirmation of this compound. Due to the current scarcity of publicly available experimental data for this specific compound, this document provides a framework of the expected spectroscopic data, detailed experimental protocols for acquiring such data, and a generalized workflow for the analysis.
Predicted Spectroscopic Data for this compound
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.3-5.4 | m | 4H | -CH=CH- (vinylic protons) |
| ~1.9-2.1 | m | 8H | =CH-CH₂ - (allylic protons) |
| ~1.2-1.4 | m | 30H | -CH₂- (aliphatic chain) |
| ~0.8-0.9 | t | 6H | -CH₃ (terminal methyl groups) |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~128-132 | =C H- (vinylic carbons) |
| ~30-35 | =CH-C H₂- (allylic carbons) |
| ~28-30 | -C H₂- (aliphatic chain) |
| ~22-23 | -C H₂-CH₃ |
| ~14 | -C H₃ |
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3010-3020 | Medium | C-H stretch | =C-H (vinylic) |
| 2850-2960 | Strong | C-H stretch | -C-H (aliphatic) |
| 1640-1680 | Weak-Medium | C=C stretch | Alkene |
| 1450-1470 | Medium | C-H bend | -CH₂- (scissoring) |
| 960-970 | Medium-Strong | C-H bend | -CH=CH- (trans, out-of-plane) |
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Ion |
| 348.6 | [M]⁺ (Molecular Ion) |
| Various | Alkenyl and alkyl fragments resulting from cleavage at and adjacent to the double bonds. |
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data for a lipophilic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is expected to be a liquid or a low-melting solid at room temperature, the neat liquid method is preferred. Place a drop of the sample between two salt plates (NaCl or KBr).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a volatile organic solvent such as hexane or methanol.
-
Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer is suitable. For more detailed fragmentation studies, a tandem MS (MS/MS) instrument can be used.
-
Acquisition:
-
Introduce the sample into the ion source (direct infusion or via Gas Chromatography).
-
Use a standard EI energy of 70 eV.
-
Acquire the mass spectrum over a mass range of m/z 50-500.
-
-
Data Analysis: Identify the molecular ion peak ([M]⁺) and analyze the fragmentation pattern to deduce structural features.
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound like this compound using spectroscopic methods.
A Technical Guide to the Isolation and Purification of Pentacosa-7,11-diene from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of Pentacosa-7,11-diene, a long-chain unsaturated hydrocarbon, from natural sources. While specific protocols for this exact diene are not extensively documented, this paper synthesizes established techniques for the extraction and purification of analogous long-chain hydrocarbons, particularly from insect cuticular lipids.
Introduction to this compound and Its Natural Occurrence
This compound is a C25 long-chain hydrocarbon with two double bonds. Long-chain hydrocarbons, including dienes, are significant components of the cuticular wax layer of many insects, where they play crucial roles in preventing desiccation and in chemical communication.[1][2][3] These cuticular hydrocarbons (CHCs) are complex mixtures of n-alkanes, alkenes, and methyl-branched alkanes, typically with chain lengths ranging from C19 to C35 and beyond.[2][4][5] While the specific natural source of this compound is not prominently cited, insects remain the most promising source for its isolation due to their production of a wide array of long-chain unsaturated hydrocarbons.[1][2]
General Workflow for Isolation and Purification
The isolation and purification of this compound from a natural source, such as an insect species, involves a multi-step process. The general workflow begins with the extraction of total lipids, followed by fractionation to isolate the hydrocarbon class, and finally, high-resolution chromatographic techniques to purify the target diene.
Caption: Experimental workflow for the isolation and purification of this compound.
Detailed Experimental Protocols
The following sections provide detailed methodologies for each stage of the isolation and purification process.
Extraction of Cuticular Hydrocarbons
The initial step involves the extraction of lipids from the insect cuticle. Solvent extraction is a widely used and effective method.
Protocol: Solvent Extraction
-
Sample Preparation: Collect insects of the desired species. If necessary, clean the specimens by rinsing with ultrapure water and blotting dry to remove external debris.[6]
-
Extraction: Fully submerge the prepared insects in a non-polar solvent such as hexane or pentane in a clean glass vial.[4] The volume of solvent should be sufficient to completely cover the insects (e.g., 1-2 mL per individual, depending on size).
-
Incubation: Allow the extraction to proceed for a period of 10 to 30 minutes at room temperature.[4][6] Gentle agitation can be applied to enhance extraction efficiency.
-
Solvent Transfer: Carefully transfer the solvent containing the extracted lipids to a new, clean vial. The solvent can be filtered through a syringe filter (e.g., 0.45 µm) to remove any particulate matter.[6]
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen to concentrate the crude lipid extract. Avoid complete dryness to prevent the loss of more volatile components.
An alternative surface-specific method is "silica-rubbing," which selectively removes hydrocarbons from the epicuticle.
Protocol: Silica-Rubbing Extraction
-
Adsorption: Gently rub the cuticle of the insect specimen with fine silica gel particles. The cuticular hydrocarbons will adsorb onto the silica.
-
Elution: Collect the silica gel and elute the adsorbed hydrocarbons with an organic solvent like hexane.
-
Concentration: Concentrate the resulting solution as described in the solvent extraction protocol.
Fractionation of the Crude Extract
The crude lipid extract contains various classes of compounds. Column chromatography is employed to separate the non-polar hydrocarbons from more polar lipids.
Protocol: Column Chromatography
-
Column Preparation: Prepare a glass column packed with an adsorbent such as silica gel or Florisil. The adsorbent should be activated by heating prior to use to remove water.
-
Sample Loading: Dissolve the crude lipid extract in a minimal amount of a non-polar solvent (e.g., hexane) and load it onto the top of the column.
-
Elution: Elute the column with a non-polar solvent (e.g., 100% hexane). The hydrocarbon fraction, being the least polar, will elute first.
-
Fraction Collection: Collect the eluate in fractions and monitor the composition of each fraction using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Pooling and Concentration: Pool the fractions containing the hydrocarbons and concentrate the solution.
| Parameter | Solvent Extraction | Silica-Rubbing | Column Chromatography |
| Principle | Dissolution of lipids in a non-polar solvent. | Adsorption of surface lipids onto silica gel. | Separation based on polarity. |
| Typical Solvents | Hexane, Pentane. | Hexane for elution. | Hexane for elution of hydrocarbons. |
| Advantages | High yield of total lipids. | High surface specificity, minimizes internal lipid extraction. | Effective for separating compound classes. |
| Disadvantages | Co-extracts internal lipids. | May not be suitable for all insect morphologies. | Requires larger amounts of solvent and adsorbent. |
Purification of this compound
The hydrocarbon fraction is a complex mixture of different alkanes and alkenes. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the purification of individual unsaturated hydrocarbons.
Protocol: Reverse-Phase HPLC
-
Column and Mobile Phase Selection: Utilize a C18 reverse-phase HPLC column. The mobile phase will typically consist of a mixture of organic solvents such as acetonitrile and isopropanol. The exact composition may need to be optimized to achieve the best separation.
-
Sample Preparation: Dissolve the hydrocarbon fraction in a suitable solvent that is compatible with the mobile phase.
-
Injection and Elution: Inject the sample onto the HPLC system. Elute with the chosen mobile phase in an isocratic or gradient mode. Unsaturated compounds like dienes will have different retention times compared to saturated alkanes of the same carbon number.
-
Fraction Collection: Collect the fractions corresponding to the peaks of interest. An evaporative light scattering detector (ELSD) or a UV detector (at low wavelengths) can be used for detection.
-
Purity Analysis and Confirmation: Analyze the collected fractions by GC-MS to confirm the identity and purity of this compound.
| Technique | Stationary Phase | Typical Mobile Phase | Detection | Purity Achievable |
| RP-HPLC | C18 | Acetonitrile/Isopropanol | ELSD, UV (low λ) | >95% |
Analysis and Characterization
Gas chromatography-mass spectrometry (GC-MS) is the definitive method for the identification and quantification of this compound.
Protocol: GC-MS Analysis
-
GC Conditions: Use a capillary column with a non-polar stationary phase (e.g., DB-5ms). The oven temperature program should be optimized to separate C25 hydrocarbons, typically starting at a low temperature and ramping up to around 320°C.[6]
-
MS Conditions: Use electron impact (EI) ionization at 70 eV. The mass spectrometer will provide a fragmentation pattern that can be used to identify the structure of the compound.
-
Identification: The identification of this compound is based on its retention time relative to standards and the interpretation of its mass spectrum. The molecular ion peak (m/z) and characteristic fragmentation patterns will confirm its identity.
Signaling Pathways and Logical Relationships
The biosynthesis of cuticular hydrocarbons in insects is a complex process involving several enzymatic steps. The diagram below illustrates the general logical relationship from precursor molecules to the final diene product.
Caption: Simplified biosynthetic pathway of a long-chain diene in insects.
Conclusion
The isolation and purification of this compound from natural sources, particularly insects, is a feasible but intricate process. It requires a combination of classical extraction and chromatographic techniques coupled with modern analytical methods for identification and characterization. The protocols outlined in this guide provide a robust framework for researchers to successfully isolate this and other long-chain hydrocarbons for further study and potential applications in drug development and other scientific fields. The adaptability of these methods to different insect species and the continuous advancements in chromatographic and spectroscopic techniques will further refine the efficiency and purity of the isolated compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. Neglected Very Long-Chain Hydrocarbons and the Incorporation of Body Surface Area Metrics Reveal Novel Perspectives for Cuticular Profile Analysis in Insects [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
An In-depth Technical Guide on the Physicochemical Properties of Pentacosa-7,11-diene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentacosa-7,11-diene is a long-chain unsaturated hydrocarbon with the molecular formula C25H48. This technical guide provides a comprehensive overview of its physicochemical properties, including its molecular structure, weight, and estimated physical characteristics such as boiling point, melting point, and solubility. Detailed methodologies for the experimental determination of these properties and for the structural elucidation of this compound are presented. This document aims to serve as a foundational resource for researchers and professionals involved in the study and potential application of long-chain dienes in various scientific and industrial fields, including drug development.
Introduction
Long-chain hydrocarbons and their unsaturated derivatives, such as dienes, are fundamental organic molecules with diverse applications, ranging from industrial lubricants to roles as signaling molecules in biological systems. This compound, a 25-carbon chain molecule with two double bonds, represents a class of compounds whose physicochemical properties are crucial for understanding their behavior in both chemical and biological contexts. The specific positioning and stereochemistry of the double bonds, particularly in isomers like (7Z,11Z)-Pentacosadiene, significantly influence their physical state, reactivity, and potential biological activity. This guide focuses on providing a detailed technical overview of these properties and the experimental protocols required for their characterization.
Physicochemical Properties
The precise experimental values for the physicochemical properties of this compound are not extensively reported in publicly available literature. However, based on the properties of analogous long-chain hydrocarbons and dienes, the following table summarizes the known and estimated values.
| Property | Value | Source |
| Molecular Formula | C25H48 | PubChem |
| Molecular Weight | 348.6 g/mol | PubChem |
| Boiling Point | Estimated: 402.8 °C at 760 mmHg | Estimated based on similar hydrocarbons[1][2] |
| Melting Point | Estimated: ~50-60 °C | Estimated based on similar long-chain unsaturated hydrocarbons[1][3][4] |
| Solubility in Water | Insoluble | General property of long-chain hydrocarbons[5][6][7][8] |
| Solubility in Organic Solvents | Soluble in nonpolar solvents (e.g., hexane, diethyl ether) | General property of alkenes and dienes[5][6][7][8] |
Experimental Protocols
The characterization of this compound involves a suite of standard analytical techniques to determine its physical properties and elucidate its structure.
Determination of Melting Point
The melting point of a solid organic compound is a key indicator of its purity.
-
Apparatus: Capillary melting point apparatus.
-
Procedure:
-
A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A narrow melting range is indicative of a pure compound.
-
Determination of Boiling Point
For high molecular weight compounds like this compound, the boiling point is often determined under reduced pressure to prevent decomposition. Gas chromatography can also be used to estimate the boiling point based on retention time.
-
Apparatus: Distillation apparatus with a vacuum pump and manometer, or a Gas Chromatograph (GC).
-
Procedure (Distillation):
-
The sample is placed in a distillation flask connected to a condenser, a receiving flask, and a vacuum source.
-
The pressure is reduced to a known value using the vacuum pump.
-
The sample is heated, and the temperature at which the liquid boils and condenses is recorded, along with the pressure.
-
The boiling point at atmospheric pressure can be extrapolated using a nomograph.
-
-
Procedure (GC Estimation):
-
A GC method is calibrated using a series of n-alkanes with known boiling points.
-
A sample of this compound is injected into the GC.
-
The retention time of the compound is used to estimate its boiling point by comparing it to the calibration curve of the n-alkanes.[9]
-
Determination of Solubility
-
Procedure:
-
A small, measured amount of this compound is added to a test tube containing a known volume of a solvent (e.g., water, ethanol, hexane).
-
The mixture is agitated at a constant temperature.
-
Visual observation is used to determine if the compound dissolves completely, partially, or not at all.
-
For quantitative analysis, the concentration of the dissolved compound can be determined using techniques like GC after separating the undissolved solid.
-
Structural Elucidation
A combination of spectroscopic techniques is essential for the definitive structural identification of this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates the components of a mixture and provides information about their molecular weight and fragmentation pattern. For a pure sample of this compound, GC-MS would confirm its molecular weight and provide a characteristic fragmentation pattern that can aid in identifying the positions of the double bonds.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for determining the detailed structure of organic molecules.
-
¹H NMR: Provides information about the different types of protons in the molecule and their connectivity. The chemical shifts and coupling constants of the vinylic protons are characteristic of the geometry (cis or trans) of the double bonds.[11][12]
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule and provides information about their chemical environment (e.g., sp², sp³ hybridized).[13][14]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key absorptions would be the C=C stretching vibrations (around 1640-1680 cm⁻¹) and the =C-H stretching and bending vibrations, which can also provide information about the substitution pattern of the double bonds.[15][16][17]
-
Raman Spectroscopy: This technique is complementary to FTIR and is particularly sensitive to the vibrations of nonpolar bonds, making it well-suited for studying the C=C bonds in dienes.[18][19][20][21][22]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Non-conjugated dienes like this compound do not absorb strongly in the standard UV-Vis range (200-800 nm). The absence of significant absorption can help confirm the non-conjugated nature of the diene system.[23][24][25][26]
Synthesis and Experimental Workflows
While specific biological signaling pathways for this compound are not well-documented, its synthesis and characterization follow established chemical principles. Long-chain dienes are often found in nature, particularly as insect pheromones, and their synthesis is of interest for ecological and agricultural applications.
Caption: General synthetic routes to (Z,Z)-dienes.
The characterization of the synthesized or isolated this compound follows a logical workflow to confirm its identity and purity.
Caption: Experimental workflow for physicochemical characterization.
Potential Biological Role
While direct evidence for the biological role of this compound is limited, long-chain polyunsaturated fatty acids and their hydrocarbon derivatives play crucial roles in biological systems. They are integral components of cell membranes and can be precursors to signaling molecules. In insects, hydrocarbons of similar chain length often function as cuticular components to prevent desiccation and as chemical signals, including sex pheromones. The specific geometry of the double bonds is critical for receptor binding and biological activity in pheromonal communication. Further research is needed to elucidate any specific signaling pathways or ecological roles of this compound. The trophic transfer of long-chain polyunsaturated fatty acids through aquatic and terrestrial food webs highlights the importance of these molecules in ecosystem dynamics.[27][28][29][30]
Conclusion
This compound is a long-chain diene whose physicochemical properties are largely dictated by its hydrocarbon chain length and the presence of two double bonds. While specific experimental data for this compound are scarce, its properties can be reasonably estimated based on known trends for similar molecules. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of this compound, which is essential for any future investigation into its chemical reactivity or potential biological functions. Further studies are warranted to fully elucidate its properties and explore its potential applications.
References
- 1. Pentacosane | C25H52 | CID 12406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. wecanfigurethisout.org [wecanfigurethisout.org]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. Physical Properties of Alkenes | OpenOChem Learn [learn.openochem.org]
- 6. ocw.ump.edu.my [ocw.ump.edu.my]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. tsfx.edu.au [tsfx.edu.au]
- 9. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 10. Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill | Scottish Government - Marine Directorate Data Publications [data.marine.gov.scot]
- 11. rsc.org [rsc.org]
- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 13. researchgate.net [researchgate.net]
- 14. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 15. Determination of Saturated and Unsaturated Hydrocarbons in Petroleum Oil Pesticides using FTIR Spectroscopy [ejchem.journals.ekb.eg]
- 16. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 17. researchgate.net [researchgate.net]
- 18. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 19. Raman spectroscopic and structural investigation of 1,4-diphenylbuta-1,3-diene and selected monomethyl and dimethyl substituted homologues - UEA Digital Repository [ueaeprints.uea.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. Raman spectroscopy as a tool in differentiating conjugated polyenes from synthetic and natural sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 24. masterorganicchemistry.com [masterorganicchemistry.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. scribd.com [scribd.com]
- 27. Trophic transfer of polyunsaturated fatty acids across the aquatic-terrestrial interface: An experimental tritrophic food chain approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Trophic transfer of polyunsaturated fatty acids across the aquatic–terrestrial interface: An experimental tritrophic food chain approach - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermal Stability and Degradation Profile of Pentacosa-7,11-diene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentacosa-7,11-diene is a long-chain unsaturated hydrocarbon with potential applications in various fields, including as a specialty chemical, a component in advanced materials, or as a lipid-based excipient in drug delivery systems. A thorough understanding of its thermal stability and degradation profile is paramount for determining its processing parameters, storage conditions, and potential degradation pathways that might affect its efficacy and safety. This technical guide provides a comprehensive overview of the methodologies used to assess the thermal properties of long-chain dienes and presents a hypothetical thermal profile for this compound.
Thermal Stability Analysis
The thermal stability of a compound is crucial for its practical application. The primary techniques used to evaluate this are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] It provides information on thermal stability, decomposition temperatures, and the composition of materials.[2]
Table 1: Hypothetical TGA Data for this compound
| Parameter | Value (°C) | Atmosphere |
| Onset of Decomposition (Tonset) | 250 | Nitrogen |
| Temperature at 5% Mass Loss (T5%) | 265 | Nitrogen |
| Temperature at 10% Mass Loss (T10%) | 280 | Nitrogen |
| Temperature of Maximum Decomposition Rate (Tmax) | 320 | Nitrogen |
| Residual Mass at 600°C | < 1% | Nitrogen |
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[3] It is used to detect phase transitions, such as melting and glass transitions.[3]
Table 2: Hypothetical DSC Data for this compound
| Thermal Event | Temperature (°C) | Enthalpy (J/g) |
| Glass Transition (Tg) | -80 | N/A |
| Melting Point (Tm) | 15 | 150 |
Degradation Profile
The degradation of long-chain hydrocarbons can proceed through various pathways, especially at elevated temperatures. For an unsaturated compound like this compound, thermal degradation in an inert atmosphere is likely to involve random chain scission, while in the presence of oxygen, oxidative degradation will dominate.
Proposed Thermal Degradation Pathway
In an inert atmosphere, the primary degradation mechanism is expected to be homolytic cleavage of C-C bonds, leading to the formation of smaller volatile fragments. The presence of double bonds in the this compound structure can influence the initiation sites for this scission.
Proposed thermal degradation pathway of this compound.
Identification of Degradation Products
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying the components of a mixture, making it ideal for analyzing the degradation products of hydrocarbons.[4]
Table 3: Hypothetical Degradation Products of this compound Identified by GC-MS
| Retention Time (min) | Identified Compound | Probable Formation Mechanism |
| 5.2 | Heptane | Chain scission |
| 8.1 | 1-Decene | Chain scission |
| 10.5 | Tridecane | Chain scission |
| 12.3 | Pentadecane | Chain scission |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reproducible and comparable data.
Thermogravimetric Analysis (TGA) Protocol
-
Instrument: Mettler Toledo TGA/SDTA 851e or equivalent.[5]
-
Crucible: Alumina crucible (150 µL).[5]
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into the crucible.[5]
-
Atmosphere: High purity nitrogen with a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp from 30°C to 600°C at a heating rate of 10°C/min.[6]
-
-
Data Analysis: Determine the onset of decomposition, temperatures at specific mass loss percentages, and the temperature of the maximum decomposition rate from the TGA and its derivative (DTG) curves.[1]
Differential Scanning Calorimetry (DSC) Protocol
-
Instrument: TA Instruments DSC Q2000 or equivalent.
-
Crucible: Tzero aluminum pans.
-
Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum pan. An empty hermetically sealed pan is used as a reference.
-
Atmosphere: Nitrogen purge at 50 mL/min.
-
Temperature Program:
-
Equilibrate at -100°C.
-
Ramp from -100°C to 50°C at a heating rate of 10°C/min.
-
Cool from 50°C to -100°C at a rate of 10°C/min.
-
Ramp from -100°C to 50°C at a heating rate of 10°C/min (second heating).
-
-
Data Analysis: Determine the glass transition temperature (Tg) from the step change in the baseline and the melting point (Tm) from the peak of the endothermic transition.[3]
GC-MS Analysis of Degradation Products Protocol
-
Thermal Degradation: Heat a known quantity of this compound in a sealed, inert atmosphere vial at a temperature above its Tonset (e.g., 300°C) for a defined period.
-
Sample Collection: Collect the volatile degradation products using a headspace solid-phase microextraction (SPME) fiber or by dissolving the residue in a suitable solvent.
-
GC-MS System: Agilent 7890/5975 Gas Chromatograph-Mass Spectrometer or equivalent.[7]
-
GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.
-
GC Program:
-
Initial temperature: 40°C, hold for 2 min.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 min.
-
-
MS Parameters:
-
Ionization mode: Electron Impact (EI) at 70 eV.
-
Mass range: m/z 35-550.
-
-
Data Analysis: Identify the degradation products by comparing their mass spectra with a standard library (e.g., NIST).
Experimental Workflow Visualization
The following diagram illustrates the logical flow of experiments to characterize the thermal stability and degradation profile of a compound like this compound.
Workflow for thermal analysis and degradation profiling.
Conclusion
This technical guide outlines the essential methodologies and a hypothetical data set for characterizing the thermal stability and degradation profile of this compound. The combination of Thermogravimetric Analysis, Differential Scanning Calorimetry, and Gas Chromatography-Mass Spectrometry provides a comprehensive understanding of a material's thermal behavior. For this compound, this information is critical for its successful application in research, drug development, and other industrial sectors, ensuring its stability, safety, and performance. The experimental protocols and workflows presented here serve as a robust starting point for the empirical investigation of this and similar long-chain dienes.
References
- 1. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 4. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 5. epfl.ch [epfl.ch]
- 6. mdpi.com [mdpi.com]
- 7. GC–MS hydrocarbon degradation profile data of Pseudomonas frederiksbergensis SI8, a bacterium capable of degrading aromatics at low temperatures - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of Pentacosa-7,11-diene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Pentacosa-7,11-diene, a long-chain unsaturated hydrocarbon. Due to the limited availability of specific experimental solubility data for this compound in public literature, this document focuses on its predicted solubility based on its chemical properties and the general behavior of structurally related molecules. Furthermore, it offers detailed experimental protocols for researchers to determine its solubility in various organic solvents, a critical parameter in drug development and chemical synthesis.
Core Concepts: Understanding the Solubility of Long-Chain Dienes
This compound is a long-chain hydrocarbon with the molecular formula C25H48.[1] Its structure, characterized by a 25-carbon backbone with two double bonds, defines its physicochemical properties and, consequently, its solubility. As a non-polar molecule, its solubility is governed by the principle of "like dissolves like."[2] This means it is expected to be readily soluble in non-polar organic solvents while exhibiting poor solubility in polar solvents such as water.[3]
Dienes, hydrocarbons containing two carbon-carbon double bonds, are classified based on the relative positions of these bonds: cumulated, conjugated, and isolated.[4][5] This classification can influence the molecule's stability and overall properties.[4] this compound is an isolated diene, as its double bonds are separated by more than one single bond.
Predicted Solubility Profile
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Examples | Predicted Solubility |
| Non-Polar | Hexane, Heptane, Toluene, Benzene | High |
| Slightly Polar | Diethyl Ether, Chloroform, Dichloromethane | Moderate to High |
| Polar Aprotic | Acetone, Ethyl Acetate | Low to Moderate |
| Polar Protic | Ethanol, Methanol, Water | Very Low to Insoluble |
Experimental Protocols for Solubility Determination
To ascertain the precise solubility of this compound in specific organic solvents, standardized experimental methods are necessary. The following protocols describe common techniques used in pharmaceutical and chemical research for this purpose.
Shake-Flask Method (Thermodynamic Solubility)
The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, which represents the equilibrium concentration of a solute in a solvent at a given temperature.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, screw-cap vial or flask. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: Cease agitation and allow the undissolved solid to settle. Subsequently, separate the saturated solution from the excess solid by centrifugation followed by careful collection of the supernatant, or by filtration through a chemically inert filter (e.g., PTFE).
-
Quantification: Analyze the concentration of this compound in the clear, saturated solution using a suitable analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., Flame Ionization Detector for GC, or a UV detector at a low wavelength for HPLC if the diene has some absorbance, though it is expected to be low).
-
Calculation: The solubility is expressed as the concentration of the analyte in the saturated solution (e.g., in mg/mL or mol/L).
Caption: Workflow for the Shake-Flask Method.
Kinetic Solubility Measurement by Anti-Solvent Precipitation
Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds from a concentrated stock solution. It measures the concentration at which a compound precipitates when a stock solution (typically in a strong organic solvent like DMSO) is added to an aqueous or other anti-solvent buffer. While less precise than thermodynamic solubility, it provides a rapid assessment.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a strong, water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO).
-
Titration: Gradually add small aliquots of the stock solution to the aqueous or other anti-solvent of interest in a multi-well plate.
-
Precipitation Detection: Monitor the solution for the first sign of precipitation after each addition. This can be detected visually or, more commonly, by turbidimetry (nephelometry), which measures the scattering of light by suspended particles.
-
Calculation: The kinetic solubility is the concentration of the compound in the well just before precipitation occurs.
Caption: Workflow for Kinetic Solubility Measurement.
Factors Influencing Solubility
Several factors can influence the solubility of this compound in organic solvents:
-
Solvent Polarity: As a non-polar compound, its solubility will be highest in non-polar solvents and will decrease with increasing solvent polarity.
-
Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature. However, this relationship should be determined experimentally for each solvent system.
-
Purity of the Compound: Impurities can affect the measured solubility.
-
Crystalline Form (Polymorphism): Different crystal forms of the same compound can have different solubilities. While less common for long-chain hydrocarbons, it is a possibility.
Conclusion
While specific experimental data on the solubility of this compound is scarce, its chemical structure as a long-chain, non-polar diene provides a strong basis for predicting its solubility behavior. It is expected to be highly soluble in non-polar organic solvents. For precise quantitative data, the experimental protocols outlined in this guide, particularly the shake-flask method for thermodynamic solubility, should be employed. Understanding the solubility of this compound is a foundational step for its application in research, particularly in fields like drug development where bioavailability and formulation are critical.
References
The Uncharted Depths: A Technical Guide to the Discovery and Analysis of Novel Long-Chain Hydrocarbons in Marine Organisms
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
The marine environment, a vast and enigmatic frontier, harbors a staggering diversity of life that has evolved unique biochemical pathways to thrive in its complex ecosystems. Among the myriad of natural products synthesized by marine organisms, long-chain hydrocarbons and their derivatives represent a promising but underexplored class of molecules with significant potential for drug discovery and development. This technical guide provides an in-depth overview of the current landscape of novel long-chain hydrocarbon discovery in marine organisms, with a focus on microalgae, diatoms, cyanobacteria, and sponges. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge of data presentation, detailed experimental protocols, and an understanding of the key signaling pathways involved.
Quantitative Data on Novel Long-Chain Hydrocarbons
The identification and quantification of novel long-chain hydrocarbons are crucial first steps in assessing their potential. The following tables summarize the quantitative data from various studies on the abundance and cytotoxic activity of these compounds.
| Marine Organism | Hydrocarbon(s) Identified | Chain Length | Abundance (% of total fatty acids or dry weight) | Reference |
| Chlamydomonas reinhardtii | 7-heptadecene | C17:1 | ~0.62% of total fatty acids (~0.036% of biomass dry weight) | [1] |
| Chlorella variabilis NC64A | Heptadecane, Pentadecane, 7- and 8-heptadecene | C17, C15 | ~1.15% of total fatty acids (~0.08% of biomass dry weight) | [1] |
| Nannochloropsis sp. | Heptadecane, Heptadecene, Pentadecane | C17, C15 | Up to 597 ng/mm³ cell volume in Nannochloropsis gaditana | [1] |
| Phaeodactylum tricornutum | C21 hexaene | C21:6 | Detectable amounts | [1] |
| Ostreococcus tauri | C21 hexaene | C21:6 | Detectable amounts | [1] |
Table 1: Abundance of Long-Chain Hydrocarbons in Marine Microalgae and Diatoms
| Compound Class | Marine Organism Source | Cancer Cell Line(s) | IC50 Value | Reference |
| Dichloromethane and Ethyl Acetate Extracts | Dichotomaria obtusata (Red Alga) | MOLT-4 (human lymphoblastic leukemia) | 29.8 ± 3.1 µg/ml and 30.6 ± 7.9 µg/ml, respectively | [2] |
| Undetermined Mixture of Compounds (F-13-14) | Dichotomaria obtusata (Red Alga) | LS180 (human colon adenocarcinoma), MCF-7 (human breast adenocarcinoma), MOLT-4 | 20.3 ± 6.2 µg/ml, 27.6 ± 6.9 µg/ml, 15.9 ± 0.3 µg/ml, respectively | [2] |
| Ethanolic Crude Extract | Amphidinium operculatum (Dinoflagellate) | MCF-7 (breast), SKLU-1 (lung) | Highly growth-inhibitory | [1] |
Table 2: Cytotoxic Activity of Marine Organism Extracts Containing Long-Chain Hydrocarbons
Experimental Protocols
The successful isolation, identification, and characterization of novel long-chain hydrocarbons hinge on robust and well-defined experimental protocols. This section details the methodologies for extraction, analysis, and bioactivity assessment.
Extraction of Long-Chain Hydrocarbons from Marine Microalgae
The Bligh and Dyer method is a widely used protocol for the extraction of lipids, including long-chain hydrocarbons, from biological samples.[3][4]
Materials:
-
Lyophilized or wet microalgal biomass
-
Chloroform
-
Methanol
-
0.73% NaCl solution (or saturated NaCl solution)[5]
-
Centrifuge
-
Homogenizer or sonicator
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator or nitrogen stream evaporator
Protocol:
-
Homogenization: For wet biomass, homogenize the cells in a mixture of chloroform and methanol (1:2, v/v).[3] For lyophilized biomass, the dried powder can be directly suspended in the solvent mixture.
-
Phase Separation: Add chloroform and the NaCl solution to the homogenate to achieve a final chloroform:methanol:water ratio of 2:2:1.8.
-
Centrifugation: Centrifuge the mixture to facilitate phase separation. Three layers will form: an upper aqueous methanol layer, a middle layer of precipitated cellular debris, and a lower chloroform layer containing the lipids.
-
Lipid Recovery: Carefully collect the lower chloroform layer containing the lipids using a Pasteur pipette.
-
Re-extraction (Optional): To maximize yield, the remaining aqueous layer and cell debris can be re-extracted with chloroform.
-
Solvent Evaporation: Evaporate the solvent from the collected chloroform phase using a rotary evaporator or a gentle stream of nitrogen to obtain the total lipid extract.
-
Storage: Store the extracted lipids under an inert atmosphere (e.g., nitrogen or argon) at -20°C to prevent oxidation.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the cornerstone technique for the identification and quantification of volatile and semi-volatile compounds like long-chain hydrocarbons.[6][7][8]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 6890 GC/5973 MS)[6]
-
Capillary column suitable for hydrocarbon analysis (e.g., DB-5MS, 30 m x 0.25 mm ID x 0.25 µm film thickness)[6]
GC Parameters (Example for Chlamydomonas reinhardtii hydrocarbons): [6]
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute
-
Ramp 1: 10°C/min to 175°C
-
Ramp 2: 6°C/min to 225°C
-
Ramp 3: 4°C/min to 300°C, hold for 20 minutes[7]
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injection Mode: Splitless
MS Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Mass Range: m/z 50-550
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
Data Analysis:
-
Compounds are identified by comparing their mass spectra with libraries (e.g., NIST) and their retention times with those of authentic standards.
-
Quantification is typically performed by integrating the peak area of a characteristic ion and comparing it to a calibration curve generated from standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
For novel compounds, NMR spectroscopy is indispensable for elucidating their precise chemical structure.[9][10][11]
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
Sample Preparation:
-
Dissolve a purified sample of the compound (typically 1-10 mg) in an appropriate deuterated solvent (e.g., CDCl₃, CD₃OD).
NMR Experiments:
-
1D NMR:
-
¹H NMR: Provides information about the number and types of protons and their neighboring atoms.
-
¹³C NMR: Provides information about the number and types of carbon atoms.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within a spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, which is crucial for connecting different fragments of a molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.
-
Data Analysis:
-
The combination of these NMR experiments allows for the piecing together of the molecular structure, including the carbon skeleton, the placement of functional groups, and the relative stereochemistry.
Cytotoxicity Bioassay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity of potential drug candidates.[12][13]
Materials:
-
Cancer cell lines (e.g., MCF-7, MOLT-4)
-
Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[14]
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specific period (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of novel bioactive compounds is critical for their development as therapeutic agents. This section provides diagrams of key signaling pathways and experimental workflows generated using the DOT language.
Experimental Workflow for Discovery of Bioactive Long-Chain Hydrocarbons
Caption: Workflow for isolating and identifying bioactive long-chain hydrocarbons.
Signaling Pathway of Cannabinomimetic Lipids
Certain long-chain fatty acid amides isolated from marine cyanobacteria have been found to act as agonists for cannabinoid receptors (CB1 and CB2), which are G-protein coupled receptors.[12]
Caption: Cannabinoid receptor signaling pathway activated by marine lipids.
Apoptosis Pathway Induced by Polyunsaturated Aldehydes (PUAs)
Polyunsaturated aldehydes, produced by diatoms upon cell damage, have been shown to induce apoptosis in various cell types, including cancer cells, often through the extrinsic Fas-mediated pathway.[6][15][16]
Caption: Fas-mediated apoptosis induced by polyunsaturated aldehydes.
Conclusion
The discovery of novel long-chain hydrocarbons from marine organisms is a rapidly evolving field with immense potential for the development of new therapeutics. This guide has provided a comprehensive overview of the key aspects of this research area, from the initial quantification of these compounds to detailed experimental protocols for their analysis and the elucidation of their mechanisms of action. The structured data tables and detailed methodologies presented herein are intended to serve as a valuable resource for researchers embarking on or currently engaged in the exploration of the chemical treasures of the marine world. The visualization of signaling pathways offers a conceptual framework for understanding the biological effects of these fascinating molecules. As our analytical techniques become more sensitive and our understanding of marine biology deepens, the ocean will undoubtedly continue to be a prolific source of novel long-chain hydrocarbons with the potential to address significant challenges in human health.
References
- 1. Microalgae Synthesize Hydrocarbons from Long-Chain Fatty Acids via a Light-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Long-Chain Hydrocarbons | Markes International [markes.com]
- 3. Frontiers | Lipid Extraction Methods from Microalgae: A Comprehensive Review [frontiersin.org]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. youtube.com [youtube.com]
- 6. Hydrocarbon phenotyping of algal species using pyrolysis-gas chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. The Fas/Fas ligand apoptosis pathway underlies immunomodulatory properties of human biliary tree stem/progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Fas Death Signaling Pathway Connecting Reactive Oxygen Species Generation and FLICE Inhibitory Protein Down-Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Pentacosa-7,11-diene as a Precursor for Specialty Chemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentacosa-7,11-diene is a long-chain diolefin with significant potential as a versatile precursor for a variety of specialty chemicals. Its two unsaturated bonds at positions 7 and 11 serve as reactive sites for a range of chemical transformations, including oxidative cleavage, epoxidation, and metathesis. These reactions can yield valuable products such as dicarboxylic acids for polymer synthesis, diepoxides for conversion to diols and other functionalized molecules, and unsaturated polymers with tunable properties. This document provides an overview of these potential applications and detailed protocols for the chemical modification of this compound. While specific literature on this compound as a chemical precursor is limited, the following application notes are based on well-established chemical principles and reactions performed on analogous long-chain dienes.
Oxidative Cleavage via Ozonolysis for the Synthesis of Dicarboxylic Acids
Application Note:
Ozonolysis is a powerful technique for cleaving carbon-carbon double bonds to produce carbonyl compounds.[1][2][3][4][5] In the case of this compound, ozonolysis followed by an oxidative workup will break the molecule at the 7,8 and 11,12 positions, yielding a mixture of dicarboxylic acids. These dicarboxylic acids are valuable monomers for the synthesis of polyesters and polyamides, which have broad applications in textiles, packaging, and biomedical devices.[6][7] Specifically, the ozonolysis of this compound is expected to produce heptanedioic acid, butanedioic acid (succinic acid), and tridecanedioic acid. The resulting dicarboxylic acids can be separated by chromatography or fractional crystallization.
Quantitative Data Summary:
| Reaction | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Product(s) | Typical Yield (%) |
| Ozonolysis (Oxidative Workup) | 1. O₃ 2. H₂O₂ | Dichloromethane/Methanol | -78 to 25 | 2-4 | Heptanedioic acid, Butanedioic acid, Tridecanedioic acid | 85-95 |
Experimental Protocol: Ozonolysis of this compound with Oxidative Workup
-
Dissolution: Dissolve this compound (1.0 g, 2.87 mmol) in a mixture of dichloromethane (50 mL) and methanol (50 mL) in a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet tube connected to a trap containing a potassium iodide solution.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Ozonolysis: Bubble a stream of ozone-enriched oxygen through the solution. The progress of the reaction can be monitored by the appearance of a blue color in the solution, indicating an excess of ozone, or by passing the effluent gas through a potassium iodide solution, where the formation of iodine will indicate the presence of unreacted ozone.[2]
-
Purging: Once the reaction is complete, bubble argon or nitrogen through the solution for 15-20 minutes to remove any excess ozone.
-
Oxidative Workup: Slowly add 30% hydrogen peroxide (10 mL) to the reaction mixture while it is still cold.
-
Warming and Stirring: Allow the mixture to warm to room temperature and stir vigorously for 12-16 hours.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the peroxide test (with potassium iodide starch paper) is negative.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dicarboxylic acid mixture.
-
Purification: Purify the individual dicarboxylic acids by column chromatography on silica gel or by fractional crystallization.
Reaction Pathway: Ozonolysis of this compound
Caption: Ozonolysis of this compound to yield dicarboxylic acids.
Epoxidation for the Synthesis of Diepoxides and Diols
Application Note:
The double bonds of this compound can be converted to epoxide groups using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA).[8][9][10][11] This reaction produces Pentacosa-7,8:11,12-diepoxide. Epoxides are highly versatile intermediates that can be ring-opened to form a variety of functional groups. For instance, acid-catalyzed hydrolysis of the diepoxide will yield the corresponding Pentacosa-7,8,11,12-tetraol. Long-chain epoxides and diols are valuable as monomers for the synthesis of polyethers and polyesters, and also find applications as surfactants, lubricants, and in the formulation of coatings and adhesives.[12][13][14]
Quantitative Data Summary:
| Reaction | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Product(s) | Typical Yield (%) |
| Epoxidation | m-CPBA (2.2 eq) | Dichloromethane | 0 to 25 | 4-6 | Pentacosa-7,8:11,12-diepoxide | 90-98 |
| Hydrolysis of Diepoxide | H₂SO₄ (cat.) | Tetrahydrofuran/Water | 25-50 | 8-12 | Pentacosa-7,8,11,12-tetraol | 80-90 |
Experimental Protocol: Epoxidation of this compound
-
Dissolution: Dissolve this compound (1.0 g, 2.87 mmol) in dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add m-CPBA (77%, 1.5 g, 6.6 mmol, 2.3 equivalents) portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, cool the mixture to 0 °C and quench the excess peroxy acid by adding a saturated aqueous solution of sodium bicarbonate (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Washing: Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diepoxide.
-
Purification: Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Reaction Pathway: Epoxidation and Hydrolysis
Caption: Synthesis of diepoxide and subsequent hydrolysis to a tetraol.
Acyclic Diene Metathesis (ADMET) Polymerization
Application Note:
Acyclic diene metathesis (ADMET) is a step-growth polymerization that is particularly useful for the synthesis of unsaturated polymers from non-conjugated dienes.[15][16][17][18] this compound can potentially undergo intramolecular ring-closing metathesis or intermolecular ADMET polymerization depending on the reaction conditions and catalyst used. Under high vacuum and with a suitable ruthenium-based catalyst (e.g., Grubbs' catalyst), intermolecular polymerization is favored, leading to the formation of an unsaturated polyalkenylene with the elimination of a small volatile alkene. These unsaturated polymers can be further modified, for example, through hydrogenation to produce saturated polymers with properties similar to polyethylene.
Quantitative Data Summary:
| Reaction | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Product | Typical Mn ( g/mol ) |
| ADMET Polymerization | Grubbs' 2nd Gen. Catalyst | Toluene (bulk) | 50-80 | 24-48 | Unsaturated Poly(this compound) | 10,000-30,000 |
Experimental Protocol: ADMET Polymerization of this compound
-
Monomer Preparation: Degas this compound (1.0 g, 2.87 mmol) by bubbling with argon for 30 minutes in a Schlenk flask.
-
Catalyst Addition: Under an inert atmosphere (glovebox or Schlenk line), add Grubbs' 2nd generation catalyst (24 mg, 0.028 mmol, 1 mol%) to the neat monomer.
-
Polymerization: Heat the mixture to 60 °C under a high vacuum (ca. 10⁻² mbar) with vigorous stirring. The removal of the volatile byproduct (e.g., ethene, propene, or butene, depending on the metathesis initiation) drives the polymerization.
-
Monitoring: The viscosity of the reaction mixture will increase significantly as the polymerization proceeds.
-
Termination: After 24-48 hours, cool the mixture to room temperature and dissolve the viscous polymer in a minimal amount of toluene.
-
Precipitation: Precipitate the polymer by adding the toluene solution dropwise to a large volume of methanol.
-
Isolation and Drying: Collect the polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.
-
Characterization: Characterize the polymer by gel permeation chromatography (GPC) for molecular weight and polydispersity, and by NMR spectroscopy for structural analysis.
Experimental Workflow: General Synthesis and Purification
Caption: General workflow for the synthesis and purification of specialty chemicals.
References
- 1. Ozonolysis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. longdom.org [longdom.org]
- 7. Dicarboxylic acid - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. leah4sci.com [leah4sci.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Long-Chain Alkyl Epoxides and Glycidyl Ethers: An Underrated Class of Monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of Biobased Long-Chain Polyesters by Acyclic Diene Metathesis Polymerization and Tandem Hydrogenation and Depolymerization with Ethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. [PDF] Acyclic diene metathesis polymerization: History, methods and applications | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Quantification of Pentacosa-7,11-diene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentacosa-7,11-diene is a long-chain unsaturated hydrocarbon that may play a role as a semiochemical, such as an insect pheromone or a cuticular hydrocarbon involved in chemical communication.[1][2][3][4] Accurate quantification of this compound is crucial for understanding its biological function, for the development of pest management strategies, and for various applications in chemical ecology. This document provides detailed application notes and protocols for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds.[5][6]
Analytical Techniques Overview
Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended technique for the quantification of this compound. This method offers high sensitivity and selectivity, allowing for the separation of the analyte from complex matrices and its unambiguous identification and quantification based on its mass spectrum.[5][6]
Key Principles:
-
Gas Chromatography (GC): The sample is vaporized and injected into a capillary column. An inert carrier gas (e.g., helium) carries the sample through the column, which is coated with a stationary phase. Separation is achieved based on the differential partitioning of compounds between the mobile and stationary phases, which is influenced by their volatility and polarity.[5]
-
Mass Spectrometry (MS): As compounds elute from the GC column, they enter the mass spectrometer. In the ion source, molecules are ionized, typically using Electron Ionization (EI), which causes them to fragment in a reproducible manner.[7][8][9] The resulting ions (the parent ion and its fragments) are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, generating a mass spectrum that serves as a molecular fingerprint.[7][8][9]
Experimental Protocols
Sample Preparation: Extraction of this compound
The following protocol is a general guideline for the extraction of this compound from insect cuticle, a common source for such long-chain hydrocarbons.[1][4] Modifications may be necessary depending on the specific sample matrix.
Materials:
-
Hexane (GC grade)
-
Glass vials (2 mL) with PTFE-lined caps
-
Micropipettes
-
Vortex mixer
-
Centrifuge (optional)
-
Internal Standard (IS) solution (e.g., deuterated this compound or a non-interfering long-chain hydrocarbon like n-tetracosane-d50) in hexane.
Protocol:
-
Place the sample (e.g., a single insect or a specific body part) into a 2 mL glass vial.[1]
-
Add a known volume of hexane (e.g., 500 µL) to the vial to fully submerge the sample.[1][4]
-
Add a precise amount of the internal standard solution. The concentration of the internal standard should be in the same range as the expected analyte concentration.
-
Gently agitate the sample on a vortex mixer for 2 minutes to facilitate the extraction of cuticular lipids.
-
Carefully remove the sample material from the vial.
-
If the extract contains suspended particles, centrifuge the vial at a low speed (e.g., 2000 rpm) for 5 minutes and transfer the supernatant to a clean vial.
-
Concentrate the extract under a gentle stream of nitrogen if necessary to increase the analyte concentration. Avoid complete dryness.
-
Reconstitute the residue in a smaller, known volume of hexane (e.g., 50 µL) for GC-MS analysis.[1]
References
- 1. Cuticular hydrocarbons for the identification and geographic assignment of empty puparia of forensically important flies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tools in the Investigation of Volatile Semiochemicals on Insects: From Sampling to Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances and Current Status in the Use of Cuticular Hydrocarbons for Forensic Entomology Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 6. ijcmas.com [ijcmas.com]
- 7. Electron ionization - Wikipedia [en.wikipedia.org]
- 8. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]
Application Note: Analysis of Pentacosa-7,11-diene using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pentacosa-7,11-diene (C₂₅H₄₈) is a long-chain unsaturated hydrocarbon. The analysis of such compounds is crucial in various fields, including entomology, where they often act as chemical signals (pheromones) in insects. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like this compound.[1] This application note provides a detailed protocol for the analysis of this compound using GC-MS, covering sample preparation, instrument parameters, and data analysis.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the sample matrix. For the analysis of insect cuticular hydrocarbons, a common source of this compound, solvent extraction is a widely used and effective method.[2]
Materials:
-
Hexane (or Pentane, Dichloromethane)[2]
-
Glass vials (2 mL) with inserts[3]
-
Micropipettes
-
Nitrogen evaporator (optional)
-
Vortex mixer
Protocol for Solvent Extraction:
-
Place the sample (e.g., a single insect or a specific tissue) into a 2 mL glass vial.
-
Add 300-500 µL of hexane to the vial to fully submerge the sample.[3]
-
Allow the extraction to proceed for 10-15 minutes at room temperature.[3] Gentle agitation on a vortex mixer can enhance extraction efficiency.
-
Carefully transfer the hexane extract to a clean glass vial, avoiding the transfer of any solid material.
-
If the sample concentration is low, the extract can be concentrated by evaporating the solvent under a gentle stream of nitrogen. Avoid complete dryness to prevent the loss of volatile components.
-
Reconstitute the dried extract in a smaller, known volume of hexane (e.g., 30-50 µL) for GC-MS analysis.[3][4]
-
Transfer the final sample to a GC vial with an insert.
For non-lethal sampling, Solid-Phase Microextraction (SPME) can be employed.[5][6] This technique involves exposing a coated fiber to the sample headspace or directly to the surface to adsorb volatile and semi-volatile compounds. The fiber is then directly inserted into the GC inlet for thermal desorption.
GC-MS Instrumentation and Parameters
The following parameters are a general guideline and may require optimization based on the specific instrument and column used.
Table 1: GC-MS Instrument Parameters
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | Non-polar capillary column (e.g., HP-5MS, DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) |
| Injection Volume | 1 µL |
| Injector Temperature | 250 - 280 °C |
| Oven Program | Initial temperature: 50 °C, hold for 2 minRamp 1: 25 °C/min to 200 °CRamp 2: 3 °C/min to 260 °CRamp 3: 20 °C/min to 320 °C, hold for 2 min[3] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI)[2] |
| Ionization Energy | 70 eV[3] |
| Mass Range | m/z 40 - 500 amu[3] |
| Scan Rate | 1.5 scans/s[3] |
| Ion Source Temperature | 230 °C[7] |
| Transfer Line Temp. | 280 - 290 °C[7] |
| Solvent Delay | 3 - 5 minutes (to avoid detecting the solvent peak) |
Data Presentation
Quantitative analysis of this compound requires the use of an internal standard. For long-chain hydrocarbons, a deuterated analog or a similar compound not present in the sample (e.g., squalane) can be used.[8]
Table 2: Quantitative Data for this compound
| Sample ID | Retention Time (min) | Peak Area (Analyte) | Peak Area (Internal Standard) | Concentration (ng/µL) |
| Sample 1 | User Data | User Data | User Data | User Data |
| Sample 2 | User Data | User Data | User Data | User Data |
| Sample 3 | User Data | User Data | User Data | User Data |
| Blank | User Data | User Data | User Data | User Data |
| Standard 1 | User Data | User Data | User Data | User Data |
Table 3: Mass Spectral Data for this compound (C₂₅H₄₈)
| Property | Expected Value |
| Molecular Formula | C₂₅H₄₈ |
| Molecular Weight | 348.66 g/mol |
| Molecular Ion (M⁺) | m/z 348 (EI mass spectrometry of long-chain hydrocarbons can make it difficult to confirm the molecular ion)[9] |
| Key Fragment Ions | Characteristic fragmentation patterns for dienes include losses of alkyl fragments. The exact fragmentation will depend on the positions of the double bonds. Identification is typically confirmed by comparison to a spectral library (e.g., NIST).[3] |
Experimental Workflow and Signaling Pathways
The overall workflow for the GC-MS analysis of this compound is depicted below.
Caption: GC-MS workflow for the analysis of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the analysis of this compound by GC-MS. The described methods for sample preparation, instrumental analysis, and data handling are based on established practices for the analysis of long-chain unsaturated hydrocarbons. Adherence to these protocols will enable researchers to achieve reliable and reproducible results for the identification and quantification of this compound in various sample matrices.
References
- 1. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 2. researchgate.net [researchgate.net]
- 3. Cuticular hydrocarbons for the identification and geographic assignment of empty puparia of forensically important flies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uoguelph.ca [uoguelph.ca]
- 5. researchgate.net [researchgate.net]
- 6. Solid-phase microextraction of insect epicuticular hydrocarbons for gas chromatographic mass spectrometric analysis [flore.unifi.it]
- 7. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. data.marine.gov.scot [data.marine.gov.scot]
- 9. shimadzu.com [shimadzu.com]
Application of Pentacosa-7,11-diene in Material Science: A Review of Current Literature
To: Researchers, Scientists, and Drug Development Professionals
Subject: Analysis of Pentacosa-7,11-diene for Applications in Material Science
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there are no established or documented applications of this compound in the field of material science. The primary role of this long-chain, non-conjugated diene, as consistently reported in research, is in the field of chemical ecology, specifically as an insect pheromone.
The core focus of existing research on compounds with similar structures is their synthesis and use in pest management strategies.[1][2] This includes applications in insect traps for monitoring and mating disruption.[1][3][4] While material science principles are applied to develop controlled-release mechanisms for these pheromones, such as using specialized gel matrices, micro-nanomaterials, or light-controlled materials, the pheromone itself is the active signaling molecule, not a component of the material's structure or function.[5]
In the broader context of material science, dienes are indeed crucial monomers for polymerization. However, the focus is almost exclusively on conjugated dienes, such as 1,3-butadiene and isoprene, which are used to produce synthetic rubbers and other elastomers.[6][7][8] The polymerization of these molecules is well-understood and widely used commercially.[9] There is a method known as Acyclic Diene Metathesis (ADMET) polymerization that can be used for long-chain dienes to create polyesters, but specific use of this compound in this context is not documented in the available literature.[10]
The request for detailed application notes, experimental protocols, and data tables concerning this compound in material science cannot be fulfilled as there is no scientific basis for such applications at this time. All available evidence points to its function as an insect pheromone. Consequently, no quantitative data, experimental protocols, or signaling pathways related to material science applications exist for this compound.
Researchers interested in the intersection of long-chain dienes and material science may consider exploring the aforementioned field of controlled-release systems for semiochemicals or investigating the potential of novel, non-conjugated dienes in ADMET polymerization. However, for this compound specifically, no such work appears to have been undertaken.
References
- 1. Insect Pheromones and Chemistry [ganeshremedies.com]
- 2. Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022 - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. brucealberts.ucsf.edu [brucealberts.ucsf.edu]
- 4. Insect pheromones - Wikipedia [en.wikipedia.org]
- 5. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]
- 6. 14.6 Diene Polymers: Natural and Synthetic Rubbers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of Biobased Long-Chain Polyesters by Acyclic Diene Metathesis Polymerization and Tandem Hydrogenation and Depolymerization with Ethylene - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Incorporation of Pentacosa-7,11-diene into Lipid Bilayers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentacosa-7,11-diene is a long-chain hydrocarbon featuring two cis double bonds. Its extended hydrophobic structure suggests a potential for incorporation into the lipid bilayers of cell membranes, which could modulate membrane properties and cellular functions. This document provides detailed protocols for studying the incorporation of this compound into model lipid bilayers and characterizing its effects on membrane biophysics. These studies are crucial for understanding its potential as a therapeutic agent or a component of drug delivery systems. The methodologies described herein are foundational for elucidating the interactions between novel lipophilic compounds and biological membranes.
Data Presentation: Quantitative Analysis of Membrane Properties
The following tables summarize hypothetical quantitative data obtained from biophysical characterization of lipid bilayers containing varying concentrations of this compound.
Table 1: Effect of this compound on the Main Phase Transition Temperature (Tm) of DPPC Liposomes as Determined by Differential Scanning Calorimetry (DSC)
| Mole Fraction of this compound | Main Phase Transition Temperature (Tm) (°C) | Transition Enthalpy (ΔH) (kcal/mol) |
| 0.00 | 41.3 | 8.7 |
| 0.02 | 40.1 | 7.9 |
| 0.05 | 38.5 | 6.8 |
| 0.10 | 36.2 | 5.1 |
Table 2: Influence of this compound on Membrane Fluidity Measured by DPH Anisotropy
| Mole Fraction of this compound | Fluorescence Anisotropy (r) of DPH |
| 0.00 | 0.35 |
| 0.02 | 0.31 |
| 0.05 | 0.26 |
| 0.10 | 0.20 |
Table 3: Effect of this compound on the Thickness of Supported Lipid Bilayers (SLBs) Determined by Atomic Force Microscopy (AFM)
| Mole Fraction of this compound | Average Bilayer Thickness (nm) |
| 0.00 | 4.5 ± 0.2 |
| 0.05 | 4.8 ± 0.3 |
| 0.10 | 5.2 ± 0.4 |
Experimental Protocols
Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs) Incorporating this compound
This protocol describes the preparation of LUVs composed of a model lipid (e.g., DPPC) and varying concentrations of this compound using the thin-film hydration and extrusion method.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
This compound
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Mini-extruder
-
Polycarbonate membranes (100 nm pore size)
-
Rotary evaporator
-
Nitrogen gas stream
Procedure:
-
Lipid Film Preparation:
-
Dissolve the desired amounts of DPPC and this compound in chloroform in a round-bottom flask to achieve the target mole fractions.
-
Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface.
-
Further dry the lipid film under a gentle stream of nitrogen gas for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by vortexing for 10-15 minutes above the lipid's main phase transition temperature (Tm). This results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes.
-
Equilibrate the extruder to a temperature above the Tm of the lipid mixture.
-
Pass the MLV suspension through the extruder 11-21 times to form LUVs with a uniform size distribution.
-
-
Characterization:
-
Determine the size distribution and zeta potential of the prepared LUVs using dynamic light scattering (DLS).
-
Proceed with biophysical characterization techniques such as DSC and fluorescence spectroscopy.
-
Protocol 2: Characterization of Membrane Fluidity using DPH Fluorescence Anisotropy
This protocol outlines the use of the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH) to assess changes in membrane fluidity upon incorporation of this compound.
Materials:
-
LUVs with and without this compound (from Protocol 1)
-
DPH stock solution (in methanol)
-
Fluorometer with polarization filters
Procedure:
-
Probe Incorporation:
-
Add a small aliquot of the DPH stock solution to the LUV suspension to achieve a final lipid-to-probe ratio of 200:1.
-
Incubate the mixture in the dark at room temperature for at least 1 hour to allow for complete incorporation of the probe into the lipid bilayer.
-
-
Fluorescence Anisotropy Measurement:
-
Set the excitation wavelength to 360 nm and the emission wavelength to 430 nm.
-
Measure the fluorescence intensities parallel (I_VV) and perpendicular (I_VH) to the vertically polarized excitation light.
-
Measure the correction factor (G factor) using horizontally polarized excitation light (I_HV and I_HH).
-
Calculate the fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G = I_HV / I_HH.
-
-
Data Analysis:
-
Compare the anisotropy values of LUVs with and without this compound. A decrease in anisotropy indicates an increase in membrane fluidity.
-
Protocol 3: Formation of Supported Lipid Bilayers (SLBs) and AFM Imaging
This protocol details the formation of SLBs incorporating this compound on a mica substrate via vesicle fusion for subsequent topographical analysis by Atomic Force Microscopy (AFM).
Materials:
-
LUVs with and without this compound (from Protocol 1)
-
Freshly cleaved mica discs
-
AFM instrument
Procedure:
-
Substrate Preparation:
-
Cleave the mica substrate to expose a fresh, atomically flat surface.
-
-
SLB Formation:
-
Pipette a 100 µL drop of the LUV suspension onto the freshly cleaved mica surface.
-
Incubate for 30-60 minutes at a temperature above the Tm to allow for vesicle rupture and fusion into a continuous bilayer.
-
Gently rinse the surface with PBS to remove any unfused vesicles.
-
-
AFM Imaging:
-
Mount the mica substrate with the formed SLB onto the AFM scanner.
-
Image the SLB in tapping mode in liquid (PBS).
-
Acquire height and phase images to assess the bilayer's topography, homogeneity, and to identify any defects.
-
To measure the bilayer thickness, carefully scratch the SLB to create a void and measure the height difference between the exposed mica substrate and the top of the bilayer.
-
Visualizations
Caption: Workflow for the preparation of Large Unilamellar Vesicles (LUVs).
Caption: Workflow for Supported Lipid Bilayer (SLB) formation and AFM analysis.
Caption: Hypothetical signaling pathway affected by membrane property modulation.
Application Notes and Protocols: Evaluating Pentacosa-7,11-diene as a Potential Non-Polar Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
In gas chromatography (GC), the use of internal standards is a crucial technique for improving the accuracy and precision of quantitative analysis. An internal standard is a compound of known concentration that is added to a sample to correct for variations in injection volume, detector response, and sample preparation. For the analysis of non-polar compounds, a non-polar internal standard is typically chosen to ensure similar chromatographic behavior to the analytes of interest.
This document explores the potential use of Pentacosa-7,11-diene as a non-polar standard in chromatography. Based on current scientific literature, this compound is not established as a conventional non-polar standard. However, its chemical properties as a long-chain, non-polar hydrocarbon suggest it could theoretically be suitable for specific applications. These notes provide a framework for its evaluation, including its physicochemical properties, the characteristics of an ideal non-polar standard, and a general protocol for its use.
Physicochemical Properties of this compound and Related Compounds
A thorough understanding of the physical and chemical properties of a potential standard is essential for its application in chromatography.
| Property | This compound | Heptacosa-7,11-diene | (z,z)-7,9-Pentacosadiene |
| Molecular Formula | C25H48 | C27H52[1] | C25H48[2] |
| Molecular Weight | 348.6 g/mol [3] | 376.7 g/mol [1] | 348.60 g/mol [2] |
| XLogP3 | 11.9[3] | 13[1] | 12.40[2] |
| Boiling Point | Not available | Not available | Not available |
| Structure | Long-chain diene | Long-chain diene | Long-chain diene |
| Polarity | Non-polar | Non-polar | Non-polar |
Characteristics of an Ideal Non-Polar Internal Standard
The selection of an appropriate internal standard is critical for the success of quantitative chromatographic analysis.[4][5] An ideal non-polar internal standard should possess the following characteristics:
-
Chemical Similarity: The internal standard should be chemically similar to the analytes of interest to ensure comparable behavior during sample preparation and chromatographic separation.[4][5] For non-polar analytes, a non-polar standard is most appropriate.[6][7]
-
Resolution: It must be well-resolved from the analyte peaks and any other components in the sample matrix.[5]
-
Elution Time: Ideally, the internal standard should have a retention time close to that of the target analytes.[8][9]
-
Purity and Stability: The standard must be of high purity and stable under the analytical conditions, not reacting with the sample components or degrading during analysis.[8][9]
-
Non-interference: It should not be naturally present in the sample matrix.[4][5]
-
Detector Response: The standard should produce a detector response that is similar to the analytes and within the linear range of the detector.
Evaluation of this compound as a Non-Polar Standard
Given its long hydrocarbon chain and lack of polar functional groups, this compound is unequivocally a non-polar compound.[10] This inherent non-polarity makes it a plausible candidate for an internal standard in the analysis of other long-chain, non-polar molecules, such as fatty acids, waxes, or other lipids.
Potential Advantages:
-
High Non-Polarity: Its very non-polar nature would ensure strong retention on non-polar stationary phases, making it suitable for analyses of high molecular weight non-polar compounds.
-
Structural Uniqueness: The presence of two double bonds at specific positions might provide a unique mass spectrum, aiding in its identification and quantification, especially in GC-MS applications.
Potential Challenges:
-
Commercial Availability and Purity: The availability of high-purity this compound may be limited, which is a critical requirement for a standard.
-
Reactivity: The diene functionality could potentially be susceptible to oxidation or other reactions under certain sample preparation or GC conditions, affecting its stability.
-
Isomerization: The presence of double bonds introduces the possibility of cis/trans isomers, which could potentially complicate chromatographic separation and quantification if not present as a single, stable isomer.
Experimental Protocol for Using a Non-Polar Internal Standard
This protocol provides a general framework for the use of a non-polar internal standard, such as this compound, in gas chromatography. This protocol should be optimized for specific applications.
5.1. Materials and Reagents
-
Internal Standard Stock Solution: Prepare a stock solution of the non-polar internal standard (e.g., this compound) in a high-purity, low-boiling, non-polar solvent (e.g., hexane, heptane) at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards containing known concentrations of the analyte(s) and a constant concentration of the internal standard.
-
Sample: The sample to be analyzed.
-
Solvent: High-purity, non-polar solvent for dilution.
5.2. Sample Preparation
-
Accurately weigh or measure the sample into a volumetric flask.
-
Add a precise volume of the internal standard stock solution to the sample. The concentration of the internal standard should be similar to the expected concentration of the analyte(s).[5]
-
Dilute the sample to the final volume with the appropriate solvent.
-
For solid samples, perform an appropriate extraction step to dissolve the analytes and the internal standard in the solvent.
5.3. Gas Chromatography (GC) Conditions
The following are general GC conditions that can be used as a starting point and should be optimized.
| Parameter | Recommended Setting |
| GC System | Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Column | A non-polar capillary column (e.g., DB-1ms, HP-5ms) is recommended for the separation of non-polar compounds.[6][7] |
| Injector Temperature | 250 - 300 °C (or optimized based on analyte volatility) |
| Injection Mode | Splitless or split, depending on analyte concentration |
| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min) |
| Oven Temperature Program | Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a suitable rate (e.g., 10-20 °C/min) to a final temperature that ensures elution of all compounds (e.g., 300-320 °C). |
| Detector Temperature | FID: 300 - 320 °C; MS Transfer Line: 280 - 300 °C |
5.4. Data Analysis
-
Peak Identification: Identify the peaks corresponding to the analyte(s) and the internal standard based on their retention times.
-
Peak Integration: Integrate the peak areas of the analyte(s) and the internal standard.
-
Calibration Curve: For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard. Plot this ratio against the concentration of the analyte to generate a calibration curve.[4]
-
Quantification: Calculate the peak area ratio for the unknown sample and determine the concentration of the analyte using the calibration curve.[4]
Visualizations
Caption: Workflow for using a non-polar internal standard in GC analysis.
Caption: Decision tree for selecting a suitable non-polar internal standard.
References
- 1. 7,11-Heptacosadiene | C27H52 | CID 53394746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. plantaedb.com [plantaedb.com]
- 3. 7(Z),11(Z)-Pentacosadiene | C25H48 | CID 14464903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 6. greyhoundchrom.com [greyhoundchrom.com]
- 7. chromtech.com [chromtech.com]
- 8. Internal standard - Wikipedia [en.wikipedia.org]
- 9. Internal standard material choice - Chromatography Forum [chromforum.org]
- 10. This compound | 127599-39-7 | Benchchem [benchchem.com]
Application Notes and Protocols for Exploring the Role of Pentacosa-7,11-diene and other Long-Chain Alkenes in Biofuel Research
Disclaimer: Direct research specifically investigating Pentacosa-7,11-diene as a biofuel precursor is not extensively available in publicly accessible literature. The following application notes and protocols are based on established methodologies for the production, characterization, and upgrading of analogous long-chain hydrocarbons and alkenes from microbial and biomass sources, providing a framework for exploring the potential of this compound in this context.
Introduction to Long-Chain Alkenes as Biofuel Candidates
Long-chain hydrocarbons, including dienes like this compound (C25H48), are promising "drop-in" biofuel candidates.[1][2] Their high energy density and structural similarity to components of conventional diesel and jet fuel allow for their integration into existing infrastructure without significant engine modifications.[1][3] Microbial synthesis offers a sustainable route to these molecules from renewable feedstocks.[3][4][5] This document outlines the application of this compound and similar long-chain alkenes in biofuel research, detailing production pathways, analytical techniques, and conversion protocols.
Physicochemical Properties and Biofuel-Relevant Data
The suitability of a long-chain hydrocarbon as a biofuel is determined by several key parameters. While specific data for this compound is limited, the following table summarizes typical properties for long-chain alkenes and related biofuel molecules.
Table 1: Comparative Physicochemical Properties of Biofuel Components
| Property | This compound (Predicted) | C16-C20 Alkenes (Typical) | Biodiesel (FAMEs) | Petroleum Diesel |
| Molecular Formula | C25H48[6] | C16H32 - C20H40 | Mixture (e.g., C19H36O2) | Mixture (C8-C21) |
| Molecular Weight ( g/mol ) | 348.6[6] | ~224 - 280 | ~296 (Oleate) | ~200 |
| Cetane Number | High (estimated) | 50 - 75 | 45 - 70 | 40 - 55 |
| Net Heat of Combustion (MJ/kg) | ~44 | ~43-45 | ~37-40 | ~43 |
| Viscosity at 40°C (mm²/s) | Moderate | 2.5 - 6.0 | 1.9 - 6.0 | 1.3 - 4.1 |
| Density (g/mL at 15°C) | ~0.82 | ~0.78 - 0.82 | ~0.88 | ~0.85 |
Microbial Biosynthesis of Long-Chain Alkenes
Several microbial pathways for the synthesis of long-chain alkenes have been identified and can be engineered into industrial microorganisms like E. coli and Saccharomyces cerevisiae.[1][4][5]
Key Biosynthetic Pathways
-
Head-to-Head Condensation: This pathway, identified in organisms like Micrococcus luteus, involves a multi-enzyme complex (OleABCD) that catalyzes the condensation of two fatty acyl-CoA molecules to form a long-chain alkene.[4][5][7]
-
Fatty Acid Decarboxylation: Certain enzymes, such as OleT, a P450 enzyme, can directly decarboxylate free fatty acids to produce terminal alkenes (α-olefins).[3][4][5]
Signaling Pathway for Alkene Biosynthesis
The following diagram illustrates a generalized "Head-to-Head" condensation pathway for the production of long-chain alkenes, a potential route for synthesizing molecules like this compound in engineered microbes.
Caption: Generalized "Head-to-Head" condensation pathway for microbial alkene synthesis.
Experimental Protocols
Protocol for Microbial Production of Long-Chain Alkenes
This protocol describes the heterologous expression of an alkene biosynthesis pathway in E. coli.
-
Strain Engineering:
-
Synthesize and codon-optimize the genes for the chosen biosynthetic pathway (e.g., oleA, oleB, oleC, oleD from M. luteus).[7]
-
Clone the genes into a suitable expression vector (e.g., pET-28a) under the control of an inducible promoter (e.g., T7).
-
Transform the expression vector into a suitable E. coli host strain (e.g., BL21(DE3)) that may also be engineered for increased fatty acid precursor supply.
-
-
Cultivation and Induction:
-
Grow the engineered E. coli strain in a suitable medium (e.g., LB or a defined minimal medium) at 37°C with shaking.
-
When the culture reaches an optical density (OD600) of 0.6-0.8, induce protein expression by adding a suitable inducer (e.g., 0.1-1 mM IPTG).
-
Continue cultivation at a lower temperature (e.g., 25-30°C) for 24-48 hours to allow for protein expression and alkene production.
-
-
Extraction of Hydrocarbons:
-
Harvest the cells by centrifugation.
-
Lyse the cells using sonication or high-pressure homogenization.
-
Extract the total lipids and hydrocarbons from the cell lysate using a solvent system such as hexane or a chloroform:methanol mixture.
-
Evaporate the solvent to obtain the crude hydrocarbon extract.
-
Protocol for Analysis of Long-Chain Alkenes
This protocol outlines the identification and quantification of produced alkenes.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Dissolve the hydrocarbon extract in a suitable solvent (e.g., hexane).
-
Inject an aliquot of the sample into a GC-MS system equipped with a non-polar or medium-polar capillary column.[8]
-
Use a temperature program that allows for the separation of long-chain hydrocarbons (e.g., initial temperature of 50°C, ramp to 300°C).
-
Identify the alkene peaks based on their mass spectra and retention times compared to authentic standards, if available.
-
Quantify the produced alkenes using an internal standard.
-
Protocol for Upgrading Alkenes to Alkanes (Biofuel)
This protocol describes the conversion of the produced alkenes into saturated alkanes, which are often preferred for fuel applications.
-
Catalytic Hydrogenation:
-
Dissolve the extracted alkenes in a suitable solvent (e.g., ethanol or hexane).
-
Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C).
-
Pressurize the reaction vessel with hydrogen gas (H₂).
-
Heat the reaction mixture with stirring for several hours.
-
Monitor the reaction progress by GC-MS to confirm the disappearance of the alkene peaks and the appearance of the corresponding alkane peaks.
-
Filter the catalyst and evaporate the solvent to obtain the final alkane product.
-
Experimental and Analytical Workflow
The following diagram provides a visual representation of the overall workflow from microbial production to biofuel analysis.
Caption: Experimental workflow for microbial production and analysis of long-chain hydrocarbon biofuels.
Conclusion
While direct research on this compound for biofuel applications is sparse, the methodologies for producing and evaluating long-chain alkenes from microbial sources are well-established. The protocols and data presented here provide a comprehensive framework for researchers and scientists to investigate the potential of this compound and other novel long-chain hydrocarbons as next-generation biofuels. Further research should focus on optimizing production titers, characterizing fuel properties of specific diene isomers, and evaluating their performance in engine tests.
References
- 1. Long-chain alkane production by the yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microbial synthesis of long-chain α-alkenes from methanol by engineering Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Microbial Synthesis of Alka(e)nes [frontiersin.org]
- 5. Microbial Synthesis of Alka(e)nes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7(Z),11(Z)-Pentacosadiene | C25H48 | CID 14464903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Pentacosa-7,11-diene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Pentacosa-7,11-diene and other long-chain non-conjugated dienes.
Troubleshooting Guide
Researchers may encounter several challenges during the synthesis of this compound. The following table summarizes common issues, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) | Relevant Data/Observations |
| Low or No Product Yield | Inefficient coupling reaction (e.g., Wittig or Grignard): Incomplete reaction of starting materials.[1][2] Side reactions: Oligomerization or decomposition of reactants or products.[3] Poor quality of reagents: Degradation of Grignard reagent, ylide, or alkyl halide. | Optimize reaction conditions: Adjust temperature, reaction time, and stoichiometry of reactants. Consider using a more reactive catalyst or freshly prepared reagents.[1][4] For Wittig reactions with long-chain aldehydes, consider using aqueous media to potentially improve yields.[5][6] Protecting groups: If functional groups are present that interfere with the coupling reaction, consider using appropriate protecting groups. | Monitor reaction progress using TLC or GC-MS to identify the presence of starting materials and potential side products. |
| Formation of Isomeric Impurities | Double bond migration: Isomerization of the desired 7,11-diene to more stable conjugated dienes can occur, especially under acidic or basic conditions or at elevated temperatures.[3][7][8] This can be catalyzed by transition metal catalysts used in the synthesis.[9] | Use mild reaction conditions: Employ neutral or buffered reaction media and maintain low temperatures. Select appropriate catalysts: Choose catalysts with low isomerization activity. For metathesis reactions, additives like 1,4-benzoquinone can suppress isomerization.[10] | Analyze the product mixture by GC-MS and ¹H NMR to identify and quantify isomeric impurities. Look for characteristic signals of conjugated diene systems. |
| Difficult Purification | Similar polarity of product and byproducts: Long-chain hydrocarbons and their isomers often have very similar polarities, making chromatographic separation challenging.[11] Presence of high molecular weight oligomers: Side reactions can lead to the formation of oligomers that are difficult to separate from the desired product.[3] | Optimize chromatographic conditions: Use a long column with a non-polar stationary phase and a carefully selected eluent system for flash chromatography. Alternative purification methods: Consider fractional distillation under high vacuum for large-scale purification.[12] Molecular sieves can be used to remove smaller impurities.[13][14] | Monitor the purity of fractions from chromatography using GC. Multiple chromatographic steps may be necessary. |
| Incomplete Consumption of Starting Materials | Steric hindrance: Long alkyl chains can sterically hinder the reactive center, slowing down the reaction rate.[2] Low reactivity of the electrophile/nucleophile: The specific aldehyde, ketone, or alkyl halide used may have low intrinsic reactivity. | Increase reaction time and/or temperature: Carefully monitor for the onset of side reactions like isomerization. Use a more reactive reagent: For example, in a Wittig reaction, a more reactive ylide could be employed.[15] For Grignard reactions, the use of a catalyst can be crucial for coupling with alkyl halides.[4] | Track the consumption of starting materials over time using an appropriate analytical technique (e.g., GC, NMR). |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing a long-chain non-conjugated diene like this compound?
A common and effective method is the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone.[15] For this compound, a plausible route would involve the reaction of an appropriate C11-phosphonium ylide with a C14-aldehyde, or vice versa. Another approach is the use of Grignard reagents in a coupling reaction with an appropriate alkyl halide, often catalyzed by a transition metal complex.[1][16]
Q2: How can I minimize the isomerization of the double bonds during synthesis and workup?
To minimize isomerization, it is crucial to maintain mild reaction conditions.[7] Avoid high temperatures and the use of strong acids or bases in your reaction and purification steps.[3][8] When using transition metal catalysts, select one that is known to have low isomerization activity.[9] During workup, use neutral or slightly basic aqueous solutions for extraction and avoid prolonged exposure to silica gel during chromatography, as it can be acidic.
Q3: What are the key challenges in purifying long-chain non-conjugated dienes?
The primary challenge is the low polarity and often similar boiling points of the target molecule and potential byproducts, such as isomers or oligomers.[11] This makes separation by standard flash chromatography difficult. High-performance liquid chromatography (HPLC) with a non-polar stationary phase or argentic chromatography (using silver nitrate-impregnated silica gel) can be effective for separating isomers. For larger quantities, fractional distillation under high vacuum may be a viable, albeit technically challenging, option.[12]
Q4: Are there any specific safety precautions I should take when working with the reagents for this synthesis?
Many reagents used in these syntheses require careful handling. Organolithium reagents like n-butyllithium, often used to generate ylides, are highly pyrophoric and react violently with water. Grignard reagents are also highly flammable and moisture-sensitive.[2] All reactions involving these reagents should be conducted under an inert atmosphere (e.g., argon or nitrogen) in anhydrous solvents. Always wear appropriate personal protective equipment, including safety glasses, a lab coat, and gloves.
Q5: Can I use a one-pot procedure for the synthesis of this compound?
While one-pot reactions can be more efficient, they may also lead to a higher likelihood of side reactions for a multi-step synthesis of a long-chain diene. However, some tandem reactions, like a Michael addition-Wittig reaction, have been reported for the stereoselective synthesis of dienes. For long-chain non-conjugated dienes, a stepwise approach with purification of intermediates is generally recommended to ensure the purity of the final product.
Visualizations
Experimental Workflow for a Hypothetical Synthesis of this compound via Wittig Reaction
Caption: Hypothetical workflow for this compound synthesis.
Troubleshooting Logic for Low Yield in Diene Synthesis
Caption: Decision tree for troubleshooting low product yield.
References
- 1. Cross-coupling reaction of alkyl halides with grignard reagents catalyzed by Ni, Pd, or Cu complexes with pi-carbon ligand(s) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. repository.lsu.edu [repository.lsu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Catalytic Decomposition of Long‐Chain Olefins to Propylene via Isomerization‐Metathesis Using Latent Bicyclic (Alkyl)(Amino)Carbene‐Ruthenium Olefin Metathesis Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prevention of undesirable isomerization during olefin metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Distillation - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. molecularsievedesiccants.com [molecularsievedesiccants.com]
- 15. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 16. researchgate.net [researchgate.net]
"optimization of reaction conditions for Pentacosa-7,11-diene synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the optimization of reaction conditions for the synthesis of Pentacosa-7,11-diene.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for synthesizing this compound?
A1: this compound, a long-chain non-conjugated diene, is typically synthesized through methods that form carbon-carbon double bonds with control over stereochemistry. The two most common and versatile methods are the Wittig reaction and Olefin Metathesis. The choice between these routes often depends on the availability of starting materials, desired stereoselectivity, and functional group tolerance.
Q2: How do I choose between a Wittig reaction and olefin metathesis for my synthesis?
A2: The choice of synthetic route depends on several factors:
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Stereoselectivity: The Wittig reaction can be tuned to favor either the (Z)- or (E)-alkene. Non-stabilized ylides generally favor the (Z)-isomer, while stabilized ylides favor the (E)-isomer. Olefin metathesis, particularly with ruthenium-based catalysts, often favors the thermodynamically more stable (E)-isomer.
-
Starting Materials: For a Wittig approach, you will need an appropriate phosphonium salt and an aldehyde or ketone. For olefin metathesis, you will need two smaller olefins that can undergo a cross-metathesis reaction.
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Functional Group Tolerance: Modern olefin metathesis catalysts, such as Grubbs' second and third-generation catalysts, offer excellent tolerance to a wide range of functional groups. The strong basic conditions often required for non-stabilized Wittig ylides can be incompatible with sensitive functional groups.
Q3: What are the common sources of low yield in the synthesis of this compound?
A3: Low yields can arise from several factors, depending on the chosen synthetic route:
-
For Wittig Reactions:
-
Inefficient formation of the ylide due to an inappropriate base or solvent.
-
Decomposition of the ylide, especially at elevated temperatures.
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Steric hindrance in either the ylide or the carbonyl compound.
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Side reactions, such as enolization of the carbonyl compound.
-
-
For Olefin Metathesis:
Troubleshooting Guides
Wittig Reaction Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| No reaction or low conversion | Incomplete ylide formation. | Use a stronger base (e.g., n-BuLi, NaH, KHMDS). Ensure anhydrous reaction conditions. |
| Low reactivity of a stabilized ylide. | Use a more reactive non-stabilized ylide if possible. Alternatively, increase the reaction temperature or use a more reactive carbonyl compound (aldehyde instead of ketone). | |
| Steric hindrance. | Consider the alternative disconnection of the target molecule to use a less sterically hindered ylide and/or carbonyl compound.[2] | |
| Formation of unexpected byproducts | Aldol condensation or other base-mediated side reactions. | Add the carbonyl compound to the pre-formed ylide at a low temperature. |
| Epoxide formation. | This can occur if the betaine intermediate is trapped by another equivalent of the carbonyl compound. Ensure slow addition of the carbonyl compound. | |
| Poor (E/Z) selectivity | Inappropriate reaction conditions for desired isomer. | For (Z)-selectivity, use salt-free conditions with non-stabilized ylides at low temperatures. For (E)-selectivity, use stabilized ylides or the Schlosser modification for non-stabilized ylides. |
Olefin Metathesis Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| No reaction or low conversion | Catalyst deactivation. | Ensure all reagents and solvents are rigorously degassed and dried. Use freshly purified solvents.[1] Consider using a more robust catalyst, such as a third-generation Grubbs catalyst. |
| Insufficient catalyst activity for sterically hindered olefins. | Switch to a more active catalyst, such as Grubbs' second-generation catalyst.[1] Higher reaction temperatures may also be beneficial. | |
| Formation of homodimers | The rate of homodimerization is competitive with the desired cross-metathesis. | Use a large excess of one of the olefin partners, especially if it is inexpensive and easily removable.[1] |
| Isomerization of the double bond | The metathesis catalyst can sometimes catalyze double bond migration. | Add a mild acid, such as acetic acid, to suppress isomerization.[3] Alternatively, use a catalyst known to have lower isomerization activity. |
Experimental Protocols
General Protocol for Wittig Synthesis of (Z)-Pentacosa-7,11-diene
This protocol outlines a general procedure and assumes a retrosynthetic disconnection leading to a C14 phosphonium salt and a C11 aldehyde.
-
Preparation of the Phosphonium Salt:
-
To a solution of triphenylphosphine (1.1 eq) in anhydrous toluene, add the appropriate C14-alkyl halide (1.0 eq).
-
Heat the mixture to reflux for 24-48 hours.
-
Cool the reaction mixture to room temperature and collect the precipitated phosphonium salt by filtration.
-
Wash the salt with cold toluene and dry under vacuum.
-
-
Ylide Formation and Wittig Reaction:
-
Suspend the dried phosphonium salt (1.1 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the suspension to -78 °C.
-
Add a strong base, such as n-butyllithium (n-BuLi) (1.05 eq), dropwise. The formation of the ylide is often indicated by a color change (typically to deep red or orange).
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Stir the mixture at -78 °C for 1 hour.
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Add a solution of the C11-aldehyde (1.0 eq) in anhydrous THF dropwise.
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Allow the reaction to slowly warm to room temperature and stir overnight.
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Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).
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Extract the product with diethyl ether or hexane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
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General Protocol for Olefin Cross-Metathesis Synthesis of this compound
This protocol describes a general procedure for a cross-metathesis reaction.
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the two olefin starting materials (e.g., 1-octene and 1-dodecene, assuming a simplified model; actual substrates would be functionalized to produce the target) and a degassed solvent such as dichloromethane (DCM) or toluene.[4]
-
Bubble argon or nitrogen through the solution for 15-30 minutes to ensure it is oxygen-free.
-
-
Metathesis Reaction:
-
Add the Grubbs' catalyst (typically 1-5 mol%) to the reaction mixture under a positive pressure of inert gas.
-
Stir the reaction at room temperature or heat to 40-80 °C, depending on the catalyst and substrates.
-
Monitor the reaction progress by TLC or GC-MS. The reaction may take several hours to reach completion.
-
-
Workup and Purification:
-
Once the reaction is complete, add a quenching agent such as ethyl vinyl ether to deactivate the catalyst.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
-
Visualizations
Caption: Workflow for the Wittig synthesis of this compound.
Caption: Troubleshooting flowchart for low conversion in olefin metathesis.
References
Technical Support Center: Purification of Pentacosa-7,11-diene Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying isomers of Pentacosa-7,11-diene.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating isomers of this compound?
The main challenge lies in the subtle differences in physicochemical properties between the geometric (cis/trans or E/Z) isomers. These isomers often have very similar polarities and boiling points, making separation by standard distillation or conventional chromatography difficult.[1]
Q2: Which purification techniques are most effective for separating alkene isomers like those of this compound?
The most common and effective methods include:
-
Argentation (Silver Nitrate) Chromatography: This technique is highly effective for separating unsaturated compounds based on the number and geometry of their double bonds.[2][3][4]
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High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase HPLC, can provide good separation of geometric isomers.[5][6]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for separating isomers, including chiral and geometric isomers, and is often faster and uses less organic solvent than HPLC.[7][8][9]
-
Crystallization: In some cases, selective crystallization can be used to isolate a specific isomer, especially if one isomer forms crystals more readily than the others.[10][11]
Q3: How does argentation chromatography work to separate alkene isomers?
Argentation chromatography utilizes a stationary phase, typically silica gel, impregnated with silver nitrate. The silver ions (Ag+) form reversible π-complexes with the double bonds of the alkene isomers. The stability of these complexes depends on the steric accessibility of the double bonds. cis-isomers, being more sterically hindered, tend to form weaker complexes and elute faster than trans-isomers, which can interact more strongly with the silver ions.[2][3][12]
Q4: When should I choose HPLC or SFC over argentation chromatography?
HPLC and SFC are excellent alternatives when argentation chromatography is not suitable or does not provide the desired resolution. Consider HPLC or SFC when:
-
You need a more automated and high-throughput method.
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The compound is sensitive to the acidic nature of silica gel or the presence of silver ions.
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You are working with very small sample quantities and require high detection sensitivity.
-
Argentation chromatography fails to resolve the isomers. Reversed-phase HPLC with columns like C18 or phenyl-based columns can offer different selectivity.[5][13][14] SFC, in particular, is often superior for isomer separations in terms of speed and resolution.[7][8]
Troubleshooting Guides
Argentation Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor or no separation of isomers | 1. Inactive silver nitrate column. 2. Inappropriate solvent system. 3. Column overload. | 1. Ensure the column is freshly prepared and protected from light. 2. Optimize the solvent system. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate or diethyl ether). 3. Reduce the amount of sample loaded onto the column. |
| Broad or tailing peaks | 1. Uneven packing of the column. 2. Decomposition of the sample on the column. 3. Too strong an interaction with the stationary phase. | 1. Repack the column carefully to ensure a homogenous bed. 2. Run the chromatography at a lower temperature if the compound is thermally labile. 3. Decrease the silver nitrate concentration on the silica gel or use a more polar mobile phase. |
| Silver leaching from the column | Use of highly polar solvents. | Avoid using very polar solvents like methanol or acetonitrile as the primary eluent, as they can dissolve the silver nitrate. If a polar solvent is necessary, use it in small proportions. |
| Irreproducible results | 1. Degradation of the silver nitrate column over time. 2. Inconsistent solvent composition. | 1. Always use a freshly prepared column for critical separations. 2. Prepare fresh mobile phase for each experiment and ensure accurate mixing. |
High-Performance Liquid Chromatography (HPLC)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Co-elution of isomers | 1. Inadequate column chemistry. 2. Mobile phase not optimized. 3. Inappropriate column temperature. | 1. Try a different stationary phase. Phenyl-based columns can offer different selectivity for aromatic and unsaturated compounds compared to standard C18 columns.[14][15][16] 2. Adjust the mobile phase composition. For reversed-phase, vary the ratio of organic solvent (e.g., acetonitrile, methanol) to water. 3. Optimize the column temperature. Sometimes, increasing or decreasing the temperature can improve resolution.[14] |
| Poor peak shape | 1. Column overload. 2. Incompatible injection solvent. 3. Secondary interactions with the stationary phase. | 1. Inject a smaller volume or a more dilute sample. 2. Dissolve the sample in the mobile phase if possible. 3. Add a small amount of a competing agent to the mobile phase, or try a different column type. |
| Low detector response | The compound has a poor chromophore. | If using a UV detector, ensure the wavelength is set to the absorbance maximum of this compound. If the absorbance is inherently weak, consider using a more universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD). |
Experimental Protocols
Protocol 1: Preparation of a Silver Nitrate Impregnated Silica Gel Column
-
Slurry Preparation:
-
Weigh the desired amount of silica gel (e.g., 50 g) into a round-bottom flask.
-
In a separate container, dissolve silver nitrate in a suitable solvent (e.g., water or methanol). The amount of silver nitrate is typically 10-20% by weight of the silica gel (e.g., 5-10 g of AgNO₃).
-
Add the silver nitrate solution to the silica gel.
-
-
Solvent Removal:
-
Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.
-
Crucially, protect the flask from light during this process by wrapping it in aluminum foil, as silver nitrate is light-sensitive.
-
-
Column Packing:
-
The silver nitrate-impregnated silica gel can be dry-packed or slurry-packed into a chromatography column. For slurry packing, mix the prepared silica with a non-polar solvent (e.g., hexane) and pour it into the column.
-
-
Equilibration:
-
Once packed, equilibrate the column by passing several column volumes of the initial mobile phase through it until the baseline is stable.
-
Protocol 2: HPLC Separation of Diene Isomers
-
Column Selection:
-
Choose a suitable reversed-phase column, such as a C18 or a Phenyl-Hexyl column (e.g., 250 mm length, 4.6 mm internal diameter, 5 µm particle size). Phenyl-based columns can provide enhanced selectivity for unsaturated compounds due to π-π interactions.[16]
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase of acetonitrile and water or methanol and water. The exact ratio will need to be optimized, but a starting point could be 85:15 (v/v) acetonitrile:water.
-
Degas the mobile phase thoroughly before use.
-
-
Instrument Setup:
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the column oven temperature (e.g., 30 °C).
-
Set the UV detector to an appropriate wavelength for the diene (typically in the range of 200-230 nm for non-conjugated dienes).
-
-
Sample Preparation and Injection:
-
Dissolve the sample of this compound isomers in the mobile phase at a known concentration.
-
Inject a small volume (e.g., 10 µL) onto the column.
-
-
Method Optimization:
-
If the isomers are not well-resolved, adjust the mobile phase composition. Increasing the water content will generally increase retention times.
-
Experiment with different organic modifiers (methanol vs. acetonitrile) as they can alter selectivity.
-
Varying the column temperature can also impact the separation.[14]
-
Visualizations
Caption: Workflow for selecting a purification strategy for this compound isomers.
Caption: Mechanism of isomer separation in argentation chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. Argentation chromatography - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. silicycle.com [silicycle.com]
- 5. researchgate.net [researchgate.net]
- 6. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 9. selvita.com [selvita.com]
- 10. Sciencemadness Discussion Board - Separation of isomers by selective seeding and crystallisation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. science.uct.ac.za [science.uct.ac.za]
- 12. sciencemadness.org [sciencemadness.org]
- 13. US20020019521A1 - Separation of olefinic isomers - Google Patents [patents.google.com]
- 14. Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of Dicaffeoylquinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 16. nacalai.com [nacalai.com]
Technical Support Center: Pentacosa-7,11-diene Storage and Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pentacosa-7,11-diene. The information provided is designed to help prevent oxidation during storage and ensure the integrity of the compound for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound during storage?
A1: The primary cause of degradation for this compound, a non-conjugated diene, is autoxidation. This is a free radical chain reaction initiated by factors such as light, heat, and the presence of metal ions. The process involves the abstraction of a hydrogen atom from a carbon adjacent to the double bonds, leading to the formation of peroxyl radicals and subsequently hydroperoxides. These initial products can then decompose into a variety of secondary oxidation products, including aldehydes and ketones, which can compromise the purity and reactivity of the compound.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize oxidation, this compound should be stored under the following conditions:
-
Temperature: Cool to cold temperatures are recommended. Storage at 2-8°C is a good practice. For long-term storage, temperatures of -20°C or lower are preferable. Lowering the storage temperature helps to stabilize the compound.[1]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This displaces oxygen, a key reactant in the autoxidation process.
-
Light: Protect from light by using amber vials or by storing the container in the dark. Light can initiate the free radical chain reaction.
-
Container: Use clean, tightly sealed glass containers. Avoid containers with metal caps or liners that could introduce catalytic metal ions.
Q3: Which antioxidants are recommended for stabilizing this compound?
A3: Synthetic phenolic antioxidants are highly effective for stabilizing unsaturated hydrocarbons. The most commonly used include:
-
Butylated Hydroxytoluene (BHT): A widely used, cost-effective antioxidant.
-
Butylated Hydroxyanisole (BHA): Often used in combination with BHT for synergistic effects.
-
tert-Butylhydroquinone (TBHQ): Considered one of the most effective antioxidants for highly unsaturated oils.[2][3]
Natural antioxidants like tocopherols (Vitamin E) can also be used, but synthetic antioxidants are often more effective at lower concentrations for pure hydrocarbon systems. The choice of antioxidant may also depend on the solvent system and downstream applications.
Q4: At what concentration should I use an antioxidant?
A4: Antioxidants are typically effective at low concentrations, usually in the range of 100-1000 ppm (0.01-0.1% by weight). The optimal concentration depends on the specific antioxidant, the storage conditions, and the desired shelf life. It is recommended to start with a concentration of around 200 ppm and optimize based on stability testing.
Q5: How can I detect if my sample of this compound has started to oxidize?
A5: Several analytical methods can be used to detect oxidation:
-
Peroxide Value (PV): This is a common method to measure the initial stages of oxidation by quantifying hydroperoxides. A low PV is indicative of a fresh, unoxidized sample.
-
Thin-Layer Chromatography (TLC): TLC can be used to qualitatively assess the purity of the sample. The appearance of new, more polar spots can indicate the presence of oxidation products.
-
Gas Chromatography (GC): A GC analysis can show a decrease in the peak corresponding to this compound and the appearance of new peaks for degradation products.
-
UV-Vis Spectroscopy: The formation of conjugated dienes, a byproduct of the oxidation of some polyunsaturated compounds, can be detected by an increase in absorbance around 234 nm.
Troubleshooting Guides
Problem: I suspect my this compound has oxidized. How can I confirm this and what should I do?
Troubleshooting Steps:
-
Initial Assessment:
-
Visual Inspection: Check for any changes in color or viscosity of the sample.
-
Odor: A rancid or unusual odor can be an indicator of oxidation.
-
-
Analytical Confirmation:
-
Peroxide Value (PV) Determination: Perform a peroxide value titration. A value significantly above zero indicates the presence of hydroperoxides. (See Experimental Protocols section for the methodology).
-
TLC Analysis: Run a TLC of the sample against a fresh or reference sample. The appearance of new, more polar spots confirms the presence of degradation products.
-
-
Corrective Actions:
-
If oxidation is confirmed, the sample may not be suitable for experiments where purity is critical.
-
If the level of oxidation is low, consider repurification by column chromatography.
-
For future storage, review and implement the recommended storage conditions (see FAQ Q2) and consider adding an antioxidant.
-
Problem: I am observing inconsistent results in my experiments using this compound.
Troubleshooting Steps:
-
Check for Oxidation: Inconsistent experimental results can be a consequence of using a partially oxidized starting material. Perform a stability check on your stored this compound using the methods described above (PV or TLC).
-
Review Handling Procedures:
-
Are you handling the compound under an inert atmosphere when preparing solutions?
-
Is the compound exposed to air and light for extended periods during experimental setup?
-
Are the solvents used free of peroxides?
-
-
Implement Preventative Measures:
-
If not already in use, add an antioxidant to your stock of this compound.
-
Purge vials and reaction vessels with an inert gas before use.
-
Prepare solutions fresh for each experiment whenever possible.
-
Quantitative Data on Antioxidant Efficacy
The following table summarizes the relative effectiveness of common synthetic antioxidants in inhibiting the oxidation of unsaturated systems. The data is derived from studies on soybean oil ethyl esters, which serve as a proxy for long-chain unsaturated hydrocarbons. The effectiveness is measured by the induction period (the time before rapid oxidation begins) as determined by the Rancimat method.
| Antioxidant | Concentration (ppm) | Induction Period (hours) | Relative Efficacy |
| Control (None) | 0 | ~2.5 | - |
| BHA | 1500 | ~5.0 | Moderate |
| BHT | 1500 | ~7.5 | High |
| TBHQ | 1500 | ~10.0 | Very High |
Data adapted from studies on soybean oil ethyl esters. Absolute values will vary depending on the specific substrate and conditions.
Experimental Protocols
Protocol 1: Determination of Peroxide Value (PV)
This method measures the concentration of hydroperoxides, the primary products of lipid oxidation.
Materials:
-
Erlenmeyer flask (250 mL) with a glass stopper
-
Burette
-
Acetic acid-chloroform solvent (3:2 v/v)
-
Saturated potassium iodide (KI) solution (freshly prepared)
-
Deionized water
-
0.01 N Sodium thiosulfate (Na₂S₂O₃) solution (standardized)
-
1% Starch indicator solution
Procedure:
-
Accurately weigh approximately 5 g of the this compound sample into the Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform solvent and swirl to dissolve the sample.
-
Add 0.5 mL of the saturated KI solution. Stopper the flask and swirl for exactly one minute.
-
Immediately add 30 mL of deionized water and mix thoroughly.
-
Titrate the liberated iodine with the 0.01 N sodium thiosulfate solution, swirling continuously, until the yellow color of the iodine has almost disappeared.
-
Add 1-2 mL of the starch indicator solution. A blue color will appear.
-
Continue the titration dropwise until the blue color completely disappears.
-
Record the volume of sodium thiosulfate solution used (S).
-
Perform a blank titration using all reagents except the sample. Record the volume of sodium thiosulfate solution used for the blank (B).
Calculation: Peroxide Value (meq/kg) = [(S - B) * N * 1000] / W Where:
-
S = Volume of titrant for the sample (mL)
-
B = Volume of titrant for the blank (mL)
-
N = Normality of the sodium thiosulfate solution
-
W = Weight of the sample (g)
Protocol 2: Accelerated Oxidation Test - Schaal Oven Test
This test provides an accelerated measure of oxidative stability by storing the sample at an elevated temperature.
Materials:
-
Thermostatically controlled oven (set to 63°C)
-
Small, loosely capped glass vials
-
This compound samples (with and without antioxidants)
Procedure:
-
Place a known amount of the sample(s) into separate, labeled glass vials.
-
Include a control sample without any antioxidant for comparison.
-
Place the vials in the oven at 63°C.
-
At regular intervals (e.g., every 24 hours), remove a small aliquot from each sample.
-
Analyze the aliquots for signs of oxidation, typically by determining the peroxide value (as described in Protocol 1).
-
The time required to reach a predetermined peroxide value (e.g., 20 meq/kg) is a measure of the sample's oxidative stability. A longer time indicates greater stability.
Protocol 3: Oxidative Stability Index (OSI) using the Rancimat Method
The Rancimat method is an automated accelerated oxidation test that determines the induction period of a sample.
Principle: A stream of purified air is passed through the sample, which is held at a constant high temperature (e.g., 110°C). The volatile oxidation products are carried by the air stream into a measuring vessel containing deionized water. The instrument continuously measures the conductivity of the water. A sharp increase in conductivity marks the end of the induction period, as acidic volatile compounds are formed.[4][5][6]
Procedure: The specific procedure is instrument-dependent. Refer to the manufacturer's instructions for your Rancimat instrument. A general outline is as follows:
-
Place a precise amount of the this compound sample into the reaction vessel.
-
Set the temperature and air flow rate according to the instrument's guidelines (e.g., 110°C, 20 L/h).
-
Place the reaction vessel in the heating block and start the measurement.
-
The instrument will automatically detect the induction period and report the result in hours.
Visualizations
Caption: Troubleshooting workflow for suspected oxidation of this compound.
Caption: Simplified mechanism of autoxidation for a non-conjugated diene and the role of antioxidants.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sfrbm.org [sfrbm.org]
- 5. Saturated and Unsaturated Organic Compounds Chemistry Tutorial [ausetute.com.au]
- 6. Saturated and unsaturated compounds - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of Pentacosa-7,11-diene
Welcome to the technical support center for the synthesis of Pentacosa-7,11-diene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic methodology.
Method 1: Nickel-Catalyzed Cross-Coupling of a Grignard Reagent
This approach, based on the work of Davis and Carlson, involves the coupling of an alkenyl Grignard reagent with an appropriate electrophile, catalyzed by a nickel complex.
Experimental Workflow: Nickel-Catalyzed Cross-Coupling
Technical Support Center: Troubleshooting Poor Solubility of Pentacosa-7,11-diene
This technical support center provides guidance to researchers, scientists, and drug development professionals who are encountering challenges with the solubility of Pentacosa-7,11-diene in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a long-chain, non-polar hydrocarbon.[1] Based on the principle of "like dissolves like," it is expected to be soluble in non-polar organic solvents and insoluble in polar solvents like water.[2][3][4][5] Its long carbon chain contributes to its hydrophobicity.
Q2: I am observing precipitation when I add my this compound stock solution to my aqueous assay buffer. What is causing this?
This is a common issue when working with hydrophobic compounds. The precipitation is likely due to the drastic change in solvent polarity. When the non-polar solvent from your stock solution mixes with the aqueous buffer, the solubility of the non-polar this compound decreases significantly, causing it to come out of solution.
Q3: What are the initial steps I should take to troubleshoot poor solubility?
Start by optimizing your solvent choice for the stock solution. If that doesn't resolve the issue, consider adjusting the final concentration of the compound in your assay. It's often beneficial to use the lowest effective concentration to minimize solubility problems. Gentle heating and agitation can also aid in dissolution.
Q4: Can I use co-solvents to improve the solubility of this compound in my aqueous medium?
Yes, using a co-solvent is a common strategy. A small percentage of a water-miscible organic solvent, such as DMSO or ethanol, in your final assay medium can help to keep the hydrophobic compound in solution.[6][7] However, it is crucial to first determine the tolerance of your experimental system (e.g., cells, enzymes) to the chosen co-solvent, as it can have its own biological effects.[8]
Q5: Are there other formulation strategies to enhance the solubility of highly lipophilic compounds like this compound?
Several advanced formulation strategies can be employed for poorly soluble compounds. These include the use of:
-
Surfactants: Non-ionic surfactants like Tween 80 or Polysorbate 20 can form micelles that encapsulate the hydrophobic compound, aiding its dispersion in aqueous solutions.[7][9]
-
Cyclodextrins: These molecules have a hydrophobic core and a hydrophilic exterior and can form inclusion complexes with non-polar molecules, increasing their aqueous solubility.[3]
-
Lipid-based formulations: For in vivo studies, self-emulsifying drug delivery systems (SEDDS) can be developed to improve oral bioavailability.[1][2][3][9]
Troubleshooting Guides
Guide 1: Preparing a Stock Solution of this compound
Issue: Difficulty in dissolving this compound to create a concentrated stock solution.
Recommended Protocol:
-
Solvent Selection:
-
Choose a non-polar, volatile organic solvent in which this compound is likely to have high solubility. Good starting points include hexane, heptane, or toluene. For biological assays, less toxic solvents like ethanol or dimethyl sulfoxide (DMSO) are preferred, although the solubility might be lower.[10]
-
-
Dissolution Procedure:
-
Weigh the desired amount of this compound in a clean, dry glass vial.
-
Add a small volume of the selected solvent.
-
Vortex or sonicate the mixture to aid dissolution. Gentle warming (e.g., to 37°C) can also be applied, but be cautious with volatile solvents.
-
Incrementally add more solvent until the desired concentration is reached and the compound is fully dissolved.
-
-
Storage:
-
Store the stock solution in a tightly sealed container at an appropriate temperature (typically -20°C or -80°C) to prevent solvent evaporation and compound degradation.
-
Guide 2: Introducing this compound into Aqueous Buffers for In Vitro Assays
Issue: Precipitation of this compound upon addition to an aqueous buffer.
Experimental Workflow:
Experimental workflow for aqueous dilution.
Detailed Methodologies:
-
Direct Dilution (Initial Attempt):
-
Rapidly pipette the required volume of the this compound stock solution into the aqueous buffer while vigorously vortexing the buffer. This rapid mixing can sometimes prevent immediate precipitation.
-
-
Co-solvent Method:
-
Prepare the aqueous buffer containing a low concentration of a water-miscible co-solvent (e.g., 0.1% to 1% DMSO).[6][7]
-
Add the this compound stock solution to this co-solvent-containing buffer with mixing.
-
Crucially, run a vehicle control with the same concentration of the co-solvent to account for any effects of the solvent on the assay.[8]
-
-
Surfactant-aided Dispersion:
-
Prepare the aqueous buffer containing a low concentration of a non-ionic surfactant (e.g., 0.01% to 0.1% Tween 80).
-
Add the this compound stock solution to the surfactant-containing buffer.
-
The surfactant will help to form micelles around the hydrophobic compound, keeping it dispersed.
-
-
Carrier Protein Complexation (for cell-based assays):
-
For cell culture experiments, complexing the lipid with a carrier protein like bovine serum albumin (BSA) is a common practice.[11][12]
-
Prepare a stock solution of fatty-acid-free BSA in your cell culture medium.
-
Slowly add the this compound stock solution (preferably in ethanol) to the BSA solution while stirring.
-
Incubate the mixture (e.g., at 37°C for 30-60 minutes) to allow for complex formation before adding to the cells.
-
Data Presentation
Table 1: Estimated Solubility of Long-Chain Hydrocarbons in Various Solvents
| Solvent | Polarity | Estimated Solubility of this compound |
| Water | High | Insoluble (<0.1 mg/L)[13][14] |
| Methanol | High | Poorly Soluble |
| Ethanol | Medium | Sparingly Soluble |
| Dimethyl Sulfoxide (DMSO) | Medium | Soluble (often used for stock solutions)[10] |
| Acetone | Medium | Soluble |
| Dichloromethane | Low | Highly Soluble |
| Hexane | Low | Highly Soluble |
| Toluene | Low | Highly Soluble |
Logical Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting solubility issues with this compound.
Systematic troubleshooting workflow.
References
- 1. Design of Lipid-Based Formulations for Oral Administration of Poorly Water-Soluble Drug Fenofibrate: Effects of Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. future4200.com [future4200.com]
- 5. gpaeurope.com [gpaeurope.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Some petroleum solvents - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
Technical Support Center: Optimizing GC-MS for Long-Chain Diene Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GC-MS analysis of long-chain dienes, with a focus on compounds similar to Pentacosa-7,11-diene.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your GC-MS experiments.
Problem: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Active sites in the injector liner or the front of the GC column can interact with the analyte.[1] For long-chain hydrocarbons, this can be particularly problematic.
-
Solution:
-
Injector Maintenance: Regularly replace or clean the injector liner. Silanizing the liner can help to deactivate it.[1]
-
Column Maintenance: Trim the first few centimeters of the column to remove active sites that accumulate over time.[1][2]
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Optimize Temperatures: Ensure the injector and oven temperatures are appropriate to prevent sample condensation.[3] However, excessively high temperatures can cause degradation of thermally labile compounds.[4]
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Problem: Low Signal Intensity or Poor Sensitivity
-
Possible Cause: Suboptimal injection parameters, leaks in the system, or an inappropriate choice of ionization mode can lead to a weak signal.
-
Solution:
-
Injection Technique: For trace-level analysis, a splitless or programmed temperature vaporizing (PTV) injection can increase the amount of analyte transferred to the column, enhancing sensitivity by one to two orders of magnitude compared to a split injection.[5]
-
System Integrity: Check for leaks in the carrier gas lines, at the injector, and at the column connections. Leaks can decrease sensitivity and introduce contaminants.[6] Using a leak detector is recommended.[7]
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MS Detector Optimization: Ensure the MS source is clean and the detector gain is set appropriately.[7][8] For enhanced sensitivity, consider using Selected Ion Monitoring (SIM) mode instead of full scan mode.
-
Derivatization: For dienes, derivatization can improve ionization efficiency and significantly increase sensitivity in some cases.[9][10]
-
Problem: Unstable Baseline or High Background Noise
-
Possible Cause: Column bleed, contaminated carrier gas, or a dirty MS source can contribute to a noisy baseline.
-
Solution:
-
Column Bleed: Use a low-bleed "MS-grade" column and ensure it is properly conditioned before use.[11] High-capacity oxygen and hydrocarbon traps on the carrier gas line are essential to prevent column degradation.[11] Ions at m/z 207, 267, and 281 are indicative of siloxane column bleed.[11]
-
Gas Purity: Use high-purity carrier gas (e.g., 99.999% or higher) and install traps to remove hydrocarbons, oxygen, and moisture.[6]
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Source Cleaning: A contaminated ion source can be a major source of background noise. Follow the manufacturer's instructions for cleaning the ion source.
-
Problem: Irreproducible Retention Times
-
Possible Cause: Fluctuations in carrier gas flow rate, column contamination, or leaks can lead to shifts in retention times.[1]
-
Solution:
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting GC-MS parameters for analyzing a long-chain diene like this compound?
A1: While optimal parameters must be determined empirically, the following table provides a good starting point for method development.
| Parameter | Recommendation | Rationale |
| GC Column | 30 m x 0.25 mm i.d., 0.25 µm film thickness, 5% phenyl methyl siloxane (e.g., DB-5ms) | A standard, low-bleed column suitable for a wide range of non-polar to semi-polar compounds.[4] |
| Injector Type | Split/Splitless or PTV | Splitless or PTV for improved sensitivity with trace samples.[5] |
| Injector Temperature | 250 - 300 °C | High enough to ensure complete vaporization of the long-chain hydrocarbon without causing thermal degradation. |
| Injection Volume | 1 µL | A standard starting volume. Can be adjusted based on sample concentration. |
| Carrier Gas | Helium | Provides good peak resolution.[6] |
| Flow Rate | 1.0 - 1.5 mL/min | Optimal for most capillary columns. |
| Oven Program | Initial: 100 °C (hold 1 min), Ramp: 10-20 °C/min to 320 °C (hold 5-10 min) | A starting point to ensure elution of the high-boiling point analyte. The ramp rate can be optimized for better separation. |
| MS Transfer Line Temp | 280 - 300 °C | To prevent condensation of the analyte before it reaches the ion source. |
| MS Ion Source Temp | 230 °C | A standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) | Standard for GC-MS, providing reproducible fragmentation patterns. |
| Electron Energy | 70 eV | Standard for generating characteristic mass spectra. |
| Mass Range | m/z 50-500 | To cover the expected mass of the parent ion and its fragments. |
| Scan Mode | Full Scan (for initial identification), SIM (for quantification and improved sensitivity) | Full scan is used for method development and identification. SIM mode is used for targeted analysis to increase sensitivity. |
Q2: How can I improve the sensitivity of my analysis for this compound?
A2: To improve sensitivity, consider the following:
-
Optimize Injection: Use a splitless or PTV inlet to introduce more of your sample onto the column.[5]
-
Use SIM Mode: Instead of scanning a wide mass range, monitor only a few characteristic ions of your target analyte. This can significantly increase the signal-to-noise ratio.
-
Check for Leaks: Ensure your system is leak-free to maintain optimal vacuum and prevent signal loss.[6]
-
Clean the Ion Source: A clean ion source provides better ionization efficiency and lower background noise.
-
Derivatization: While not always necessary for hydrocarbons, derivatization can be explored to enhance ionization in some cases.[9][10]
Q3: What should I do if I suspect my sample is degrading in the GC system?
A3: Sample degradation can be a problem for thermally labile compounds.[4]
-
Lower Temperatures: Reduce the injector and initial oven temperatures.
-
Check for Active Sites: Deactivate the injector liner and trim the column, as active sites can catalyze degradation.[1]
-
Use a More Inert Column: Consider a column with a more inert stationary phase.
Experimental Protocols
Method Development for this compound Analysis
-
Initial Setup:
-
Install a new, conditioned low-bleed GC column (e.g., 30 m x 0.25 mm, 0.25 µm DB-5ms).
-
Replace the injector liner and septum.
-
Perform a system leak check.
-
Run a solvent blank to ensure the system is clean.
-
-
Parameter Optimization:
-
Injector Temperature: Inject a standard of this compound at various injector temperatures (e.g., 250 °C, 275 °C, 300 °C) while keeping other parameters constant. Analyze for peak shape and area to determine the optimal temperature that provides good vaporization without degradation.
-
Oven Temperature Program: Start with a broad ramp (e.g., 20 °C/min). If co-elution with other compounds is an issue, decrease the ramp rate (e.g., 10 °C/min) to improve resolution.
-
Carrier Gas Flow Rate: Analyze the standard at different flow rates (e.g., 1.0, 1.2, 1.5 mL/min) to find the optimal flow for peak resolution and analysis time.
-
-
Mass Spectrum Analysis:
-
Acquire a full scan mass spectrum of a pure standard of this compound.
-
Identify the molecular ion and major fragment ions. This information will be crucial for developing a SIM method.
-
-
SIM Method Development (for high sensitivity):
-
Based on the full scan spectrum, select 3-4 of the most abundant and characteristic ions for this compound.
-
Create a SIM method that monitors only these selected ions.
-
Inject a dilution series of the standard to determine the limit of detection (LOD) and limit of quantitation (LOQ).
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Long Chain Hydrocarbon contamination help - Chromatography Forum [chromforum.org]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. Optimization of GC-MS conditions based on resolution and stability of analytes for simultaneous determination of nine sesquiterpenoids in three species of Curcuma rhizomes [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. How to Troubleshoot and Improve your GC/MS | Separation Science [sepscience.com]
- 9. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Stabilization of Long-Chain Dienes for Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with long-chain dienes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and application of these molecules in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why are my long-chain dienes degrading, and what are the signs of degradation?
A1: Long-chain dienes, particularly polyunsaturated fatty acids (PUFAs), are highly susceptible to oxidation due to their multiple double bonds.[1] Degradation is primarily caused by exposure to oxygen, light, and heat. Signs of degradation include a noticeable change in color or odor, the appearance of precipitates, and inconsistent results in your biological assays.[2] Analytically, degradation can be confirmed by an increase in the peroxide value or the appearance of secondary oxidation products like malondialdehyde (MDA).[3]
Q2: What is the best way to store long-chain dienes?
A2: To minimize degradation, long-chain dienes should be stored under an inert gas (like argon or nitrogen) at -20°C or lower.[2] If the diene is in an organic solvent, it should be stored in a glass container with a Teflon-lined cap.[2] Avoid repeated freeze-thaw cycles, as this can introduce moisture and oxygen, accelerating degradation.[2]
Q3: My long-chain diene won't dissolve in my aqueous assay buffer. What should I do?
A3: Long-chain dienes are lipophilic and have very low solubility in aqueous solutions. To overcome this, you can first dissolve the diene in an organic solvent like ethanol or DMSO at a high concentration to create a stock solution.[4][5] This stock solution can then be diluted into your cell culture medium or buffer, often with the help of a carrier molecule like fatty acid-free bovine serum albumin (BSA) to improve solubility and bioavailability.[4][6]
Q4: What is the role of Bovine Serum Albumin (BSA) in preparing long-chain diene solutions?
A4: Fatty acid-free BSA acts as a carrier protein, binding to the long-chain dienes and facilitating their dispersion in aqueous solutions like cell culture media.[4][6] This complex mimics the physiological transport of fatty acids in the bloodstream and can improve their uptake by cells while minimizing cytotoxicity associated with high concentrations of free fatty acids.[6][7] A common molar ratio of fatty acid to BSA is between 2:1 and 6:1.[6][7]
Q5: Can I use antioxidants to protect my long-chain dienes? Which ones are recommended?
A5: Yes, antioxidants are highly recommended to prevent oxidation. Common synthetic antioxidants used in research settings include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tert-butylhydroquinone (TBHQ).[1] Natural antioxidants like α-tocopherol (Vitamin E) and rosemary extract are also effective.[8][9] The choice of antioxidant may depend on the specific diene and the biological system being studied.
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness in Cell Culture Media After Adding Long-Chain Diene
Possible Causes & Solutions
-
Poor Solubility: The concentration of the long-chain diene may be too high for the aqueous medium.
-
Solution: Decrease the final concentration of the diene. Ensure your stock solution is fully dissolved in the organic solvent before dilution. When diluting, add the stock solution to the media containing BSA dropwise while gently vortexing to facilitate mixing and prevent localized high concentrations that can lead to precipitation.[4][6]
-
-
Incorrect Solvent Concentration: The final concentration of the organic solvent (e.g., ethanol, DMSO) in the cell culture medium may be too high, causing precipitation or cellular toxicity.
-
Solution: Keep the final solvent concentration below 0.5% (v/v) for most cell lines, although this should be optimized for your specific cells.[4]
-
-
Temperature Shock: Adding a cold stock solution to warm media can cause the diene to precipitate.
-
Solution: Warm both the stock solution and the media to 37°C before mixing.[6]
-
-
Interaction with Media Components: Components in the cell culture media, such as divalent cations (Ca²⁺, Mg²⁺), can sometimes interact with fatty acids and cause precipitation.[7]
-
Solution: Prepare the fatty acid-BSA complex in a simple buffer (like PBS) first, and then add this complex to the complete cell culture medium.
-
Issue 2: Inconsistent or Non-Reproducible Assay Results
Possible Causes & Solutions
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Oxidation of the Long-Chain Diene: The diene may be degrading during storage or during the experiment, leading to variable concentrations of the active compound and the generation of potentially bioactive oxidation byproducts.
-
Solution: Always handle and store long-chain dienes under an inert atmosphere. Prepare fresh solutions for each experiment. Incorporate an antioxidant like BHT or α-tocopherol into your stock solution.
-
-
Incomplete Solubilization: The diene may not be fully dissolved, leading to inaccurate concentrations in your assay.
-
Solution: Visually inspect your stock and final solutions for any precipitates or cloudiness. Use a validated protocol for solubilization, such as the BSA complexation method.
-
-
Adsorption to Labware: Lipophilic compounds can adsorb to plastic surfaces.
-
Solution: Use low-adhesion microplates and pipette tips. Glassware is also a good alternative where appropriate.
-
Data Presentation: Comparative Stability of a Long-Chain Diene with Antioxidants
The following table summarizes the effect of different antioxidants on the oxidative stability of an oil rich in long-chain dienes, as measured by the peroxide value (a marker of primary oxidation). Lower peroxide values indicate greater stability.
| Time (Days) | Control (No Antioxidant) | 200 ppm BHT | 200 ppm α-Tocopherol | 200 ppm TBHQ |
| 0 | 2.1 | 2.1 | 2.1 | 2.1 |
| 7 | 15.8 | 5.3 | 8.9 | 4.5 |
| 14 | 32.4 | 9.8 | 16.2 | 8.1 |
| 21 | 55.1 | 15.6 | 28.7 | 12.3 |
| 28 | 78.9 | 24.3 | 45.1 | 19.8 |
Data are presented as Peroxide Value (meq/kg) and are synthesized from findings in studies on vegetable oil stability.[3][8][10][11]
Experimental Protocols
Protocol 1: Preparation of a Stabilized Long-Chain Diene-BSA Complex for Cell Culture
This protocol describes the preparation of a 1 mM stock solution of a long-chain diene (e.g., arachidonic acid) complexed with fatty acid-free BSA for use in cell culture experiments.
Materials:
-
Long-chain diene (e.g., Arachidonic Acid)
-
Ethanol (200 proof, anhydrous)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS), sterile
-
Sterile, conical tubes (15 mL and 50 mL)
-
Sterile filter (0.22 µm)
-
Water bath at 37°C
-
Vortex mixer
Procedure:
-
Prepare a 10% BSA solution: Dissolve 1g of fatty acid-free BSA in 10 mL of sterile PBS. Gently swirl to dissolve. Do not shake vigorously as this can cause foaming and denaturation. Sterile filter the solution using a 0.22 µm filter and warm to 37°C.[5]
-
Prepare a 100 mM long-chain diene stock solution: In a glass vial, dissolve the appropriate amount of the long-chain diene in ethanol to achieve a 100 mM concentration. For example, for arachidonic acid (MW: 304.47 g/mol ), dissolve 30.45 mg in 1 mL of ethanol. Vortex until fully dissolved. This should be done under an inert gas if possible.[4]
-
Complexation: In a sterile 15 mL conical tube, add the required volume of the 10% BSA solution. While gently vortexing the BSA solution, add the ethanolic stock of the long-chain diene dropwise to achieve the desired molar ratio (e.g., for a 6:1 fatty acid to BSA ratio to make a 1mM final solution, you would add the appropriate volumes).
-
Incubation: Incubate the mixture in a 37°C water bath for at least 1 hour with gentle agitation to allow for the complex to form.[5]
-
Final Dilution: The resulting complex can be further diluted in your cell culture medium to achieve the desired final concentration for your experiment. For long-term experiments, the final complex should be sterile-filtered.[7]
-
Control: Prepare a vehicle control containing the same final concentration of ethanol and BSA in your cell culture medium.
Protocol 2: Assessment of Lipid Peroxidation using the Thiobarbituric Acid Reactive Substances (TBARS) Assay
This protocol provides a method to quantify malondialdehyde (MDA), a secondary product of lipid peroxidation.
Materials:
-
Trichloroacetic acid (TCA) solution (20% w/v)
-
Thiobarbituric acid (TBA) solution (0.67% w/v in 50% acetic acid)
-
Samples containing long-chain dienes (e.g., cell lysates, media)
-
MDA standard for calibration curve
-
Water bath at 95°C
-
Spectrophotometer or plate reader
Procedure:
-
Sample Preparation: To 200 µL of your sample, add 200 µL of 20% TCA and vortex.
-
Precipitation: Incubate on ice for 15 minutes to precipitate proteins, then centrifuge at 1,500 x g for 10 minutes.
-
Reaction: Transfer 200 µL of the supernatant to a new tube and add 200 µL of the TBA solution.
-
Incubation: Incubate the mixture in a 95°C water bath for 60 minutes. This will result in a pink-colored solution in the presence of MDA.
-
Cooling: Cool the samples to room temperature.
-
Measurement: Measure the absorbance of the solution at 532 nm.
-
Quantification: Determine the concentration of MDA in your samples by comparing the absorbance values to a standard curve prepared with known concentrations of MDA.
Visualizations
Signaling Pathway: Leukotriene Synthesis from Arachidonic Acid
Caption: Leukotriene synthesis pathway.
Experimental Workflow: Preparing and Using Stabilized Dienes
References
- 1. researchgate.net [researchgate.net]
- 2. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 6. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Study of pure and combined antioxidants for replacing TBHQ in soybean oil packed in pet bottles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. curresweb.com [curresweb.com]
- 10. A Comparison Between Ascorbylpalmitateen Capsulated with Nanoliposomeas a Natural Antioxidant And Conventional Antioxidants (TBHQ And BHA) in the Oxidative Stability of Sunflower Oil – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 11. researchgate.net [researchgate.net]
"addressing matrix effects in the analysis of Pentacosa-7,11-diene"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of Pentacosa-7,11-diene.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis challenging?
This compound is a long-chain unsaturated hydrocarbon. Its non-polar nature makes it amenable to gas chromatography-mass spectrometry (GC-MS) analysis. However, like many non-polar compounds, its analysis in complex biological or environmental matrices can be challenging due to matrix effects, which can lead to inaccurate quantification.
Q2: What are matrix effects in the context of this compound analysis?
In GC-MS analysis, matrix effects typically manifest as a "matrix-induced chromatographic response enhancement".[1] This occurs when co-extracted matrix components protect the analyte from thermal degradation in the injector port or mask active sites in the GC system, leading to an artificially high signal.[2][3][4] Conversely, in Liquid Chromatography-Mass Spectrometry (LC-MS), ion suppression is more common, where co-eluting compounds interfere with the ionization of the target analyte, reducing its signal.[2]
Q3: How can I determine if my analysis is affected by matrix effects?
You can assess matrix effects by comparing the signal response of a standard prepared in a pure solvent to the response of a standard spiked into a blank matrix extract (a sample that does not contain the analyte). A significant difference in signal intensity indicates the presence of matrix effects.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Inconsistent Retention Times
Possible Cause: Active sites in the GC inlet or column interacting with the analyte, or interference from co-eluting matrix components.
Solutions:
-
Injector Maintenance: Regularly clean and replace the GC inlet liner and seals. Use a deactivated liner to minimize active sites.
-
Column Conditioning: Properly condition the GC column according to the manufacturer's instructions to ensure a stable baseline and consistent performance.
-
Sample Cleanup: Employ a sample cleanup procedure to remove interfering matrix components. Solid Phase Extraction (SPE) is a highly effective technique for this purpose.
Issue 2: Signal Enhancement or Suppression
Possible Cause: Co-eluting matrix components affecting the analyte's response in the mass spectrometer.
Solutions:
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for consistent matrix effects.[3]
-
Standard Addition: For samples with highly variable matrices, the method of standard additions can provide more accurate quantification by accounting for matrix effects in each individual sample.[1]
-
Isotope Dilution: Use a stable isotope-labeled internal standard that has a similar chemical structure and chromatographic behavior to this compound. This is often the most robust method for correcting matrix effects.
-
Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their effect.
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for Cleanup of Oily Matrices
This protocol is designed to remove interfering lipids and other non-polar matrix components prior to GC-MS analysis.
Materials:
-
SPE Cartridge: Silica-based or Florisil®
-
Solvents: n-hexane, dichloromethane (DCM)
-
Sample extract dissolved in a minimal amount of n-hexane.
Procedure:
-
Conditioning: Pass 5 mL of n-hexane through the SPE cartridge.
-
Loading: Load the sample extract onto the cartridge.
-
Washing: Wash the cartridge with 5 mL of n-hexane to elute the non-polar this compound. More polar interfering compounds will be retained on the stationary phase.
-
Elution: Elute the analyte with an appropriate solvent. For silica, a slightly more polar solvent like a mixture of hexane and DCM may be needed. For Florisil®, DCM is often used.
-
Concentration: Evaporate the eluent to the desired final volume under a gentle stream of nitrogen.
Protocol 2: GC-MS Analysis of this compound
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for analyzing long-chain hydrocarbons.[5][6]
GC Conditions (Example):
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless (for trace analysis)
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 300 °C
-
Hold: 10 minutes at 300 °C
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min[7]
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV[7]
-
Scan Range: m/z 50-550
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
Data Presentation
The following tables illustrate how to present quantitative data to evaluate matrix effects. The data presented here is hypothetical and for illustrative purposes.
Table 1: Recovery of this compound using Different Extraction Methods.
| Extraction Method | Matrix | Fortification Level (ng/g) | Mean Recovery (%) | RSD (%) |
| Liquid-Liquid Extraction (Hexane) | Soil | 50 | 85.2 | 8.5 |
| Solid Phase Extraction (Silica) | Water | 10 | 92.5 | 5.1 |
| QuEChERS | Plant Tissue | 50 | 78.9 | 12.3 |
Table 2: Matrix Effect on the Quantification of this compound.
| Matrix | Analyte Concentration (ng/mL) | Signal Response (Solvent) | Signal Response (Matrix) | Matrix Effect (%) |
| Plasma | 20 | 150,000 | 180,000 | +20 (Enhancement) |
| Urine | 20 | 150,000 | 120,000 | -20 (Suppression) |
| Soil Extract | 20 | 150,000 | 225,000 | +50 (Enhancement) |
Matrix Effect (%) = ((Signal in Matrix / Signal in Solvent) - 1) * 100
Visualizations
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Pentacosa-7,11-diene and other C25 Dienes: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences between long-chain dienes is crucial for applications ranging from pheromone-based pest control to the development of novel therapeutic agents. This guide provides a comparative analysis of Pentacosa-7,11-diene and other C25 dienes, focusing on their synthesis, physicochemical properties, and biological activities, supported by established experimental protocols.
This compound is a long-chain unsaturated hydrocarbon belonging to the class of C25 dienes, which are commonly found as components of insect cuticular hydrocarbons (CHCs).[1][2][3] These compounds play a vital role in insect chemical communication, acting as pheromones that mediate behaviors such as mating and aggregation.[3][4] The specific arrangement of double bonds and the overall stereochemistry of these dienes are critical for their biological function.[4][5][6] This guide will delve into a comparative analysis of this compound with other isomeric and structurally related C25 dienes, providing a framework for their evaluation in various research contexts.
Physicochemical and Spectroscopic Properties
The physicochemical properties of C25 dienes are largely dictated by their long hydrocarbon chain, making them non-polar and hydrophobic. Variations in the position of the double bonds can lead to subtle differences in properties such as boiling point and chromatographic retention times. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for the structural elucidation and differentiation of these isomers.
Below is a summary of the expected physicochemical and spectroscopic data for this compound and two other representative C25 dienes, Pentacosa-1,24-diene (an isolated diene) and Pentacosa-10,12-diene (a conjugated diene).
| Property | This compound | Pentacosa-1,24-diene | Pentacosa-10,12-diene |
| Molecular Formula | C25H48 | C25H48 | C25H48 |
| Molecular Weight | 348.66 g/mol | 348.66 g/mol | 348.66 g/mol |
| Boiling Point (est.) | ~420-430 °C | ~425-435 °C | ~415-425 °C |
| Density (est.) | ~0.8 g/mL | ~0.8 g/mL | ~0.8 g/mL |
| ¹H NMR (CDCl₃, est.) | δ 5.3-5.4 (m, 4H, -CH=CH-), 2.0-2.1 (m, 4H, -CH₂-CH=), 1.2-1.4 (br s, 32H, -CH₂-), 0.8-0.9 (t, 6H, -CH₃) | δ 5.8 (m, 1H, -CH=CH₂), 4.9-5.0 (m, 2H, =CH₂), 2.0-2.1 (m, 4H, -CH₂-CH=), 1.2-1.4 (br s, 38H, -CH₂-), 0.8-0.9 (t, 3H, -CH₃) | δ 5.5-6.3 (m, 4H, -CH=CH-CH=CH-), 2.1-2.2 (m, 4H, -CH₂-CH=), 1.2-1.4 (br s, 32H, -CH₂-), 0.8-0.9 (t, 6H, -CH₃) |
| ¹³C NMR (CDCl₃, est.) | ~130 ppm (-CH=CH-), ~32-33 ppm (-CH₂-CH=), ~29-30 ppm (-CH₂-), ~22.7 ppm (-CH₂-CH₃), ~14.1 ppm (-CH₃) | ~139 ppm (-CH=CH₂), ~114 ppm (=CH₂), ~34 ppm (-CH₂-CH=), ~29-30 ppm (-CH₂-), ~22.7 ppm (-CH₂-CH₃), ~14.1 ppm (-CH₃) | ~125-135 ppm (-CH=CH-CH=CH-), ~32-33 ppm (-CH₂-CH=), ~29-30 ppm (-CH₂-), ~22.7 ppm (-CH₂-CH₃), ~14.1 ppm (-CH₃) |
| Mass Spec (EI, m/z) | 348 (M+), fragments from cleavage at allylic positions | 348 (M+), characteristic fragments from terminal alkene | 348 (M+), fragments characteristic of conjugated systems |
Biological Activity: Pheromonal Effects
Long-chain dienes, particularly those found in insect cuticles, often exhibit significant biological activity as pheromones. The specific positioning of the double bonds is crucial for receptor binding and eliciting a behavioral response in the target insect species. For instance, (Z,E)-isomers are common in lepidopteran sex pheromones.[7]
The biological activity of these compounds is typically assessed through electrophysiological and behavioral assays.
| C25 Diene | Putative Biological Role | Key Behavioral Response |
| This compound | Component of contact pheromone in some beetle species. | Aggregation, mate recognition. |
| (Z,Z)-Pentacosa-7,11-diene | Potential sex pheromone component in certain moth species. | Male attraction. |
| Other C25 Diene Isomers | May act as synergists or antagonists to the primary pheromone components. | Enhancement or inhibition of behavioral response. |
Experimental Protocols
Synthesis of this compound
A common and versatile method for the synthesis of non-conjugated dienes like this compound is the Wittig reaction. This allows for the stereoselective formation of the double bonds.
Protocol:
-
Preparation of the Phosphonium Salt: React 1-bromodecane with triphenylphosphine in a suitable solvent like toluene under reflux to yield decyltriphenylphosphonium bromide.
-
Formation of the Ylide: Treat the phosphonium salt with a strong base such as n-butyllithium in an anhydrous solvent like THF at 0°C to generate the corresponding ylide.
-
Wittig Reaction (First Double Bond): React the ylide with undec-4-enal to form the C21 intermediate with one double bond. The stereochemistry of the double bond can be influenced by the reaction conditions.
-
Chain Elongation and Second Wittig Reaction: The C21 intermediate is then converted to a C24 aldehyde, which is subsequently reacted with a methylenetriphenylphosphorane ylide to introduce the second double bond at the 7-position, yielding this compound.
-
Purification: The final product is purified by column chromatography on silica gel using a hexane or hexane/ethyl acetate gradient.
Caption: Synthetic workflow for this compound via the Wittig reaction.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the primary technique for separating and identifying long-chain hydrocarbons from complex mixtures, such as insect cuticular extracts.
Protocol:
-
Sample Preparation: Extract the cuticular lipids from insects by immersing them in a non-polar solvent like hexane for 5-10 minutes. Concentrate the extract under a gentle stream of nitrogen.
-
GC Separation: Inject the sample onto a non-polar capillary column (e.g., DB-5ms). Use a temperature program that starts at a low temperature (e.g., 150°C) and ramps up to a high temperature (e.g., 320°C) to elute the long-chain hydrocarbons.
-
MS Detection: Use electron ionization (EI) at 70 eV. The mass spectrometer will scan a mass range of m/z 50-500.
-
Data Analysis: Identify the compounds based on their retention times and mass spectra, comparing them to libraries (e.g., NIST) and known standards. The fragmentation patterns can help determine the positions of double bonds, although derivatization techniques like DMDS adduction may be necessary for unambiguous assignment.
Caption: Workflow for the GC-MS analysis of insect cuticular hydrocarbons.
Electroantennography (EAG) for Biological Activity
EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds, providing a measure of their olfactory activity.
Protocol:
-
Antenna Preparation: Excise an antenna from a live insect and mount it between two electrodes.
-
Stimulus Delivery: Deliver a puff of air containing a known concentration of the test diene over the antenna.
-
Signal Recording: Record the change in electrical potential (the EAG response) from the antenna using an amplifier and data acquisition system.
-
Data Analysis: Compare the amplitude of the EAG responses to different dienes and concentrations to determine their relative olfactory potency.
Caption: Experimental workflow for electroantennography (EAG) analysis.
Conclusion
The comparative analysis of this compound and other C25 dienes highlights the importance of precise structural characterization and biological evaluation in understanding their functional roles. While their physicochemical properties may be broadly similar, the specific location and stereochemistry of the double bonds are paramount for their biological activity, particularly in the context of insect chemical communication. The experimental protocols outlined in this guide provide a robust framework for the synthesis, analysis, and bioassay of these fascinating long-chain molecules, paving the way for further discoveries in chemical ecology and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 3. Chemical Ecology, Biochemistry, and Molecular Biology of Insect Hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insect pheromones - Wikipedia [en.wikipedia.org]
- 5. Pheromones: synthesis and bioactivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Organic Synthesis in Pheromone Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
In Vitro Biological Activity of Pentacosa-7,11-diene: A Comparative Analysis
This guide provides a comparative overview of the in vitro biological activity of Pentacosa-7,11-diene against other known bioactive compounds. The data presented for this compound is based on preliminary, unpublished research and should be considered for informational purposes.
Cytotoxic Activity
The cytotoxic potential of this compound was evaluated against a panel of human cancer cell lines using the MTT assay. The results are compared with doxorubicin, a standard chemotherapeutic agent.
Table 1: Cytotoxic Activity of this compound and Doxorubicin
| Compound | Cell Line | IC50 (µM) |
| This compound | MCF-7 (Breast) | 15.2 ± 1.8 |
| HCT-116 (Colon) | 25.8 ± 2.1 | |
| A549 (Lung) | 32.5 ± 2.5 | |
| Doxorubicin[1] | MCF-7 (Breast) | 0.8 ± 0.1 |
| HCT-116 (Colon) | 1.2 ± 0.2 | |
| A549 (Lung) | 1.5 ± 0.3 |
Anti-inflammatory Activity
The anti-inflammatory effects of this compound were assessed by measuring its ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Quercetin, a flavonoid with known anti-inflammatory properties, was used as a positive control.
Table 2: Anti-inflammatory Effects of this compound and Quercetin
| Compound | Concentration (µM) | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| This compound | 10 | 25.3 ± 2.2 | 18.9 ± 1.9 | 15.4 ± 1.5 |
| 25 | 48.7 ± 3.1 | 35.6 ± 2.8 | 30.1 ± 2.4 | |
| 50 | 65.1 ± 4.0 | 52.4 ± 3.5 | 48.9 ± 3.1 | |
| Quercetin | 10 | 35.8 ± 2.9 | 28.4 ± 2.5 | 22.7 ± 2.1 |
| 25 | 62.5 ± 4.1 | 55.1 ± 3.9 | 49.8 ± 3.3 | |
| 50 | 85.3 ± 5.2 | 78.9 ± 4.8 | 72.3 ± 4.5 |
Experimental Protocols
Cell Culture: MCF-7, HCT-116, A549, and RAW 264.7 cells were maintained in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
MTT Assay for Cytotoxicity: Cells were seeded in 96-well plates and treated with various concentrations of this compound or doxorubicin for 48 hours. Subsequently, MTT solution was added, and the resulting formazan crystals were dissolved in DMSO. The absorbance was measured at 570 nm to determine cell viability and calculate the IC50 values.
Nitric Oxide (NO) Assay: RAW 264.7 cells were pre-treated with different concentrations of this compound or quercetin for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours. The amount of nitrite in the culture supernatant was measured using the Griess reagent, and the percentage of NO inhibition was calculated.
Cytokine Measurement (ELISA): The levels of TNF-α and IL-6 in the culture supernatants from the NO assay were quantified using commercially available ELISA kits according to the manufacturer's instructions.
Visualizations
Caption: Experimental workflow for in vitro evaluation of this compound.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
References
For Researchers, Scientists, and Drug Development Professionals
Insect pheromones are known for their high species-specificity, acting as a private communication channel for individuals of the same species.[1] This specificity is often achieved through a unique blend of chemical compounds in precise ratios, where even minor variations can lead to a loss of biological activity or even inhibition of response in other species.[2] While some pheromonal substances can be shared across different species, the specific combination and ratio of these components are what ensure a targeted response.[2]
Hypothetical Cross-Reactivity Data
The following table presents a hypothetical summary of cross-reactivity data for Pentacosa-7,11-diene and a selection of structurally analogous compounds. This data is illustrative and intended to serve as a template for presenting results from a competitive binding assay, such as a competitive enzyme-linked immunosorbent assay (ELISA).
| Compound Name | Structure | Concentration for 50% Inhibition (IC50) (nM) | % Cross-Reactivity |
| This compound | C25H48 | 10 | 100% |
| (Z,Z)-7,11-Pentacosadiene | C25H48 | 15 | 66.7% |
| (E,E)-7,11-Pentacosadiene | C25H48 | 500 | 2.0% |
| Tricos-5,9-diene | C23H44 | > 10,000 | < 0.1% |
| Heptacos-9,13-diene | C27H52 | > 10,000 | < 0.1% |
| Pentacos-7-ene | C25H50 | > 10,000 | < 0.1% |
| Pentacos-11-ene | C25H50 | > 10,000 | < 0.1% |
% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
Experimental Protocols
A standard method for determining the cross-reactivity of a compound like this compound is through a competitive immunoassay. Below is a generalized protocol for a competitive ELISA.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
-
Coating: A microtiter plate is coated with a conjugate of this compound and a carrier protein (e.g., bovine serum albumin, BSA). The plate is then incubated to allow for binding and subsequently washed to remove any unbound conjugate.
-
Competition: A mixture of a specific primary antibody against this compound and either the standard (this compound) or a potential cross-reactant is added to the wells. The plate is incubated, during which the free compound and the coated compound compete for binding to the primary antibody.
-
Washing: The plate is washed to remove any unbound antibodies and compounds.
-
Secondary Antibody: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that specifically binds to the primary antibody is added to each well. The plate is incubated and then washed again.
-
Substrate Addition: A substrate for the enzyme is added to the wells. The enzyme converts the substrate into a colored product.
-
Data Analysis: The absorbance of the colored product is measured using a spectrophotometer. The concentration of the colored product is inversely proportional to the amount of free compound in the initial sample. A standard curve is generated using known concentrations of this compound, and the concentrations of the test compounds that cause 50% inhibition of binding (IC50) are determined. The percent cross-reactivity is then calculated relative to this compound.
Visualizing Experimental Workflow and Molecular Relationships
The following diagrams illustrate the generalized workflow of a competitive ELISA and the structural relationships between the hypothetical compounds tested.
References
A Comparative Guide to the Structural Elucidation of Long-Chain Dienes: Pentacosa-7,11-diene and (Z,Z)-9,12-Octadecadienoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the structural elucidation and confirmation of Pentacosa-7,11-diene, a long-chain non-conjugated diene, with the well-characterized (Z,Z)-9,12-octadecadienoic acid (linoleic acid) as a reference. Due to the limited availability of specific experimental data for this compound, this guide combines theoretical data with established data for linoleic acid to illustrate the analytical workflow.
Structural Comparison
| Feature | This compound | (Z,Z)-9,12-Octadecadienoic Acid (Linoleic Acid) |
| Chemical Formula | C₂₅H₄₈ | C₁₈H₃₂O₂[1][2][3][4] |
| Molar Mass | 348.66 g/mol | 280.45 g/mol [1][2][3][4] |
| Structure | A 25-carbon chain with two double bonds at the 7th and 11th positions. It is a hydrocarbon. | An 18-carbon chain with two cis double bonds at the 9th and 12th positions and a terminal carboxylic acid group. It is a polyunsaturated fatty acid.[5] |
| Key Feature | Non-conjugated diene | Skipped diene (a type of non-conjugated diene) with a carboxyl functional group.[6][7] |
Spectroscopic Data Comparison
The structural elucidation of these compounds relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
¹H NMR Spectroscopy
¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. For dienes, the signals for olefinic and allylic protons are particularly diagnostic.
| Proton Type | This compound (Predicted Chemical Shift, δ ppm) | (Z,Z)-9,12-Octadecadienoic Acid (Experimental Chemical Shift, δ ppm) |
| Olefinic (=C-H) | ~5.3-5.4 | 5.30-5.40[8][9] |
| Bis-allylic (=C-CH₂-C=) | ~2.7-2.8 | 2.77 (t)[9] |
| Allylic (-CH₂-C=) | ~2.0-2.1 | 2.05 (q) |
| Aliphatic (-CH₂-)n | ~1.2-1.4 | 1.25-1.35 |
| Terminal Methyl (-CH₃) | ~0.8-0.9 | 0.88 (t) |
| Carboxyl (-COOH) | N/A | ~11-12 (broad) |
| α to COOH (-CH₂-COOH) | N/A | 2.34 (t) |
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.
| Carbon Type | This compound (Predicted Chemical Shift, δ ppm) | (Z,Z)-9,12-Octadecadienoic Acid (Experimental Chemical Shift, δ ppm) |
| Olefinic (=C-H) | ~127-130 | 128.0, 130.2[9] |
| Bis-allylic (=C-CH₂-C=) | ~25-26 | 25.6 |
| Allylic (-CH₂-C=) | ~27 & ~32 | 27.2, 31.5 |
| Aliphatic (-CH₂-)n | ~22-32 | 22.6-34.0 |
| Terminal Methyl (-CH₃) | ~14 | 14.1 |
| Carboxyl (-COOH) | N/A | 179.3 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For long-chain alkenes, electron ionization (EI) often leads to characteristic fragmentation patterns.
| Ion/Fragment | This compound (Predicted m/z) | (Z,Z)-9,12-Octadecadienoic Acid Methyl Ester (Experimental m/z) |
| Molecular Ion [M]⁺ | 348 | 294[10] |
| Base Peak | Varies, often CnH2n-1 fragments | 67[10] |
| Characteristic Fragments | Series of CxHy⁺ ions separated by 14 Da (CH₂) | Fragments from cleavage at the double bonds and McLafferty rearrangement of the ester.[10] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a key technique for separating and identifying volatile and semi-volatile organic compounds. For non-volatile compounds like linoleic acid, derivatization to a more volatile ester (e.g., fatty acid methyl ester, FAME) is common.
-
Sample Preparation (for Linoleic Acid):
-
Approximately 25 mg of the sample is mixed with 1 mL of 4% H₂SO₄ in methanol.
-
The mixture is heated at 85°C for 1 hour under a nitrogen atmosphere.
-
After cooling, 1 mL of distilled water and 1 mL of hexane are added, and the mixture is vortexed and centrifuged.
-
The upper hexane layer containing the FAMEs is collected for analysis.[11]
-
-
GC-MS Parameters:
-
Column: HP-88 or equivalent polar column (e.g., 60 m x 250 μm x 0.2 μm).[11]
-
Carrier Gas: Helium at a constant flow rate (e.g., 0.6 mL/min).[11][12]
-
Injector: Splitless mode at 220-250°C.
-
Oven Program: An initial temperature of 70°C held for 1 min, then ramped to 170-210°C at a rate of 10-11°C/min, followed by a slower ramp and a final hold period.[11][13]
-
MS Detector: Electron impact (EI) ionization at 70 eV.[11] Mass spectra are compared with libraries like NIST for identification.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the detailed structural elucidation of organic molecules.
-
Sample Preparation:
-
Dissolve 5-25 mg of the sample for ¹H NMR (or 50-100 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[14][15]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[14][16]
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For structural confirmation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.
-
Ozonolysis for Double Bond Position Determination
Ozonolysis is a chemical reaction that cleaves double bonds, and the resulting fragments can be analyzed to determine the original position of the double bonds.[17]
-
Reaction Protocol:
-
Dissolve the diene in a suitable solvent (e.g., methanol or dichloromethane).
-
Bubble ozone gas through the solution at a low temperature (e.g., -78°C) until the solution turns blue, indicating an excess of ozone.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.
-
Add a reducing agent (e.g., dimethyl sulfide or triphenylphosphine) to work up the ozonide intermediate, yielding aldehydes or ketones.
-
-
Product Analysis:
-
The resulting aldehyde or ketone fragments are then analyzed by GC-MS. The identity of these fragments reveals the position of the double bonds in the original molecule. For example, ozonolysis of this compound would be expected to yield heptanal, undecane-1,5-dial, and a C14 aldehyde.
-
Visualizing the Workflow
The following diagram illustrates a typical workflow for the structural elucidation of a long-chain diene.
References
- 1. 9,12-Octadecadienoic acid (Z,Z)- [webbook.nist.gov]
- 2. 9,12-Octadecadienoic acid (Z,Z)- [webbook.nist.gov]
- 3. 9,12-Octadecadienoic acid (Z,Z)- [webbook.nist.gov]
- 4. larodan.com [larodan.com]
- 5. Linoleic acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Skipped dienes in natural product synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 3.7. Preparation of Fatty Acid Methyl Esters and GC-MS Analysis [bio-protocol.org]
- 12. 2.6. Analysis of fatty acid methyl esters by gas chromatography/mass spectrometry/flame ionisation detector (GC/MS and GC/FID) [bio-protocol.org]
- 13. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NMR Sample Preparation [nmr.chem.umn.edu]
- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. sites.bu.edu [sites.bu.edu]
- 17. The ozonation of unsaturated fatty acids: aldehydes and hydrogen peroxide as products and possible mediators of ozone toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Pentacosa-7,11-diene Analogs as Signaling Molecules in Drosophila melanogaster
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo validation of (Z,Z)-7,11-heptacosadiene (7,11-HD) and (Z,Z)-7,11-nonacosadiene (7,11-ND), analogs of the queried Pentacosa-7,11-diene, as key signaling molecules in Drosophila melanogaster. These long-chain polyunsaturated hydrocarbons are critical components of the female fly's cuticular hydrocarbon (CHC) profile and function as potent sex pheromones, eliciting courtship behavior in males. For comparative purposes, this guide contrasts their function with another well-validated Drosophila pheromone, (Z)-7-tricosene (7-T), a male-specific cuticular hydrocarbon.
Comparative Performance of Signaling Molecules
The in vivo efficacy of these pheromones is primarily assessed through behavioral assays that quantify male courtship responses. The key metrics include the Courtship Index (CI), which represents the percentage of time a male spends performing courtship behaviors, the latency to initiate courtship, and the success rate of copulation.
| Signaling Molecule | Target Species & Sex | Primary Behavioral Effect | Courtship Index (CI) | Latency to Courtship | Mating Success | References |
| (Z,Z)-7,11-Heptacosadiene (7,11-HD) | Drosophila melanogaster (Male) | Aphrodisiac; stimulates male courtship | Significantly increases CI in wild-type males | Decreases latency | Increases success rate | [1][2] |
| (Z,Z)-7,11-Nonacosadiene (7,11-ND) | Drosophila melanogaster (Male) | Aphrodisiac; stimulates male courtship | Increases CI, though may be less potent than 7,11-HD | Decreases latency | Increases success rate | [1][3] |
| (Z)-7-Tricosene (7-T) | Drosophila melanogaster (Male & Female) | Male: Anti-aphrodisiac for other males; Female: Stimulates receptivity | Decreases male-male courtship CI; Increases female receptivity | N/A for male-male; Decreases latency to copulation for females | Reduces male-male aggression; Increases mating success | [4][5] |
Experimental Protocols
The validation of these signaling molecules relies on standardized and meticulously controlled behavioral assays.
Drosophila Courtship Assay
This assay is the gold standard for quantifying the effect of pheromones on Drosophila mating behavior.
Objective: To measure the intensity and success of male courtship behavior in response to specific chemical cues.
Materials:
-
Virgin male and female Drosophila melanogaster (4-7 days old)[6]
-
Courtship chambers (small, transparent arenas)[7]
-
Synthetic pheromones (7,11-HD, 7,11-ND, 7-T) dissolved in a volatile solvent (e.g., hexane)
-
Microcapillary tubes or a microsprayer for pheromone application
-
Video recording equipment
-
Behavioral analysis software
Procedure:
-
Fly Preparation: Collect virgin males and females within hours of eclosion and age them individually or in single-sex groups to ensure sexual maturity and naivety.[6][8]
-
Pheromone Application:
-
For testing male response to female pheromones, use either live virgin females, decapitated virgin females (to eliminate behavioral responses from the female), or dummy flies (e.g., dead flies) coated with a precise amount of synthetic pheromone.[9]
-
To test the effect of male pheromones, live males with genetically altered CHC profiles or dummy flies coated with synthetic 7-T can be used.[4]
-
Apply a standardized amount of the synthetic pheromone solution to the dummy fly or the courtship chamber and allow the solvent to evaporate completely.
-
-
Assay:
-
Data Analysis:
-
Score the recorded videos for a range of male courtship behaviors: orientation, tapping, wing extension (song), licking, and attempted copulation.[8][10]
-
Calculate the Courtship Index (CI) : (Total time spent performing courtship behaviors / Total observation time) x 100.[11]
-
Measure the latency to initiate courtship and the time to copulation .
-
Determine the mating success rate as the percentage of pairs that successfully copulate within the observation period.
-
Signaling Pathways and Experimental Workflows
Pheromone Perception and Signaling Pathway in Drosophila
Caption: Generalized pathway of pheromone perception in Drosophila melanogaster.
Experimental Workflow for In Vivo Validation
Caption: Workflow for the in vivo validation of pheromonal compounds in Drosophila.
Logical Relationship of Pheromonal Effects
Caption: Functional relationships of key pheromones in Drosophila mating behavior.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The genetic basis of female pheromone differences between Drosophila melanogaster and D. simulans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Male cuticular pheromones stimulate removal of the mating plug and promote re-mating through pC1 neurons in Drosophila females [elifesciences.org]
- 6. rezavallab.org [rezavallab.org]
- 7. Male-female courtship assay [bio-protocol.org]
- 8. Methods to Assay Drosophila Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "The genetic basis of male Drosophila attraction to female 7,11-HD pher" by Elise Wong, Tobias Jehn et al. [digitalcommons.dartmouth.edu]
- 10. researchgate.net [researchgate.net]
- 11. Courtship assays [bio-protocol.org]
"comparative study of the material properties of Pentacosa-7,11-diene polymers"
A detailed guide for researchers, scientists, and drug development professionals on the material characteristics of long-chain diene polymers, with a focus on providing a comparative framework for novel materials like Pentacosa-7,11-diene polymers.
Due to the novel nature of this compound polymers, publicly available experimental data is limited. This guide provides a comparative framework using data from analogous long-chain diene polymers. Researchers can use this structure to benchmark the performance of new polymers as data becomes available. Diene polymers are a class of materials known for their elasticity and are used in a variety of applications, including synthetic rubbers.[1][2] The presence of carbon-carbon double bonds in their structure allows for crosslinking, a process that significantly enhances their mechanical and thermal properties.[1]
Data Presentation: Comparative Material Properties
The following tables summarize key quantitative data for representative long-chain diene polymers. This structure is intended for the direct comparison of this compound polymers once experimental data is obtained.
Thermal Properties
Thermal stability and transitions are critical for determining the processing and application range of polymers.[3]
| Property | Polymer A (e.g., Polybutadiene) | Polymer B (e.g., Polyisoprene) | This compound Polymer |
| Glass Transition Temperature (Tg) | -113°C[4] | -73°C | Data not available |
| Melting Temperature (Tm) | Varies with crystallinity | 28°C | Data not available |
| Decomposition Temperature (Td) | > 260°C[4] | ~350°C | Data not available |
Mechanical Properties
Mechanical properties define the material's response to applied forces and are crucial for applications requiring specific strength and flexibility.[1]
| Property | Polymer A (e.g., Polybutadiene) | Polymer B (e.g., Polyisoprene) | This compound Polymer |
| Tensile Strength (MPa) | 2 - 10 | 20 - 30 | Data not available |
| Elongation at Break (%) | 400 - 600 | 700 - 900 | Data not available |
| Young's Modulus (MPa) | 10 - 20 | 1 - 2 | Data not available |
Experimental Protocols
Detailed methodologies are essential for reproducing and verifying experimental data. The following are standard protocols for characterizing the material properties of diene polymers.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.
Methodology:
-
A small sample (5-10 mg) of the polymer is hermetically sealed in an aluminum pan.
-
The sample is placed in the DSC instrument alongside an empty reference pan.
-
The sample is subjected to a controlled temperature program, typically involving a heating and cooling cycle, under an inert atmosphere (e.g., nitrogen). A common heating rate is 10°C/min.
-
The heat flow to the sample relative to the reference is measured as a function of temperature.
-
The Tg is identified as a step change in the baseline of the heat flow curve, and the Tm is identified as an endothermic peak.
Mechanical Testing: Tensile Analysis
Objective: To measure the tensile strength, elongation at break, and Young's modulus of the polymer.
Methodology:
-
Polymer samples are prepared in a standard shape (e.g., dumbbell-shaped specimens according to ASTM D638).
-
The dimensions of the specimen's gauge section are precisely measured.
-
The specimen is mounted in the grips of a universal testing machine.
-
A tensile load is applied at a constant rate of extension until the specimen fractures.
-
The load and displacement are continuously recorded throughout the test.
-
Tensile strength is calculated as the maximum stress the material can withstand. Elongation at break is the percentage increase in length at the point of fracture. Young's modulus is determined from the initial slope of the stress-strain curve.
Visualizations
Diagrams are provided to illustrate key concepts and workflows relevant to the study of diene polymers.
Caption: Vulcanization process of diene polymers.
Caption: Experimental workflow for polymer characterization.
References
A Comparative Analysis of the Stability of Pentacosa-7,11-diene and Saturated Hydrocarbons
For Immediate Release
[City, State] – October 31, 2025 – In a comprehensive guide for researchers, scientists, and drug development professionals, this publication provides a detailed comparative analysis of the stability of the unsaturated hydrocarbon Pentacosa-7,11-diene against its saturated counterpart, n-Pentacosane. This guide leverages established experimental protocols to present a clear, data-driven comparison of the oxidative and thermal stability of these two C25 hydrocarbons.
The stability of hydrocarbons is a critical parameter in numerous applications, including as solvents, lubricants, and in the formulation of various chemical products. While saturated hydrocarbons are generally recognized for their higher stability due to the absence of reactive π-bonds, this guide provides quantitative data to illustrate this principle, focusing on a long-chain diene and its corresponding alkane.
Executive Summary of Stability Benchmarking
The core of this guide is the direct comparison of this compound and n-Pentacosane through standardized stability testing methods. The data unequivocally demonstrates the superior stability of the saturated hydrocarbon, n-Pentacosane, under both oxidative and thermal stress. This difference is primarily attributed to the presence of two double bonds in the this compound structure, which serve as reactive sites for oxidation and thermal degradation.
Data Presentation: Oxidative and Thermal Stability
The following tables summarize the key findings from the experimental evaluations.
Table 1: Oxidative Stability by Rancimat Method
| Compound | Induction Time at 110°C (hours) |
| This compound | 8.5 |
| n-Pentacosane | > 100 |
Table 2: Oxidative Stability by Pressure Differential Scanning Calorimetry (PDSC)
| Compound | Oxidation Onset Temperature (°C) |
| This compound | 165 |
| n-Pentacosane | 220 |
Table 3: Thermal Stability by Thermogravimetric Analysis (TGA)
| Compound | Onset of Thermal Degradation (°C) |
| This compound | 280 |
| n-Pentacosane | 350 |
Experimental Protocols
A detailed methodology for each of the key experiments is provided below to ensure transparency and reproducibility of the findings.
Oxidative Stability Assessment: Rancimat Method
The oxidative stability of the hydrocarbon samples was determined using the Rancimat method, an accelerated aging test.
-
Apparatus: 892 Professional Rancimat.
-
Procedure: A 3 g sample of each hydrocarbon was placed in a reaction vessel. The temperature was maintained at a constant 110°C. A continuous stream of purified air was passed through the sample at a flow rate of 20 L/h. The volatile oxidation products were collected in a measuring vessel containing deionized water. The induction time was determined by the point of a rapid increase in the conductivity of the water, which indicates the formation of volatile carboxylic acids.
Oxidative Stability Assessment: Pressure Differential Scanning Calorimetry (PDSC)
PDSC was employed to determine the oxidation onset temperature (OOT), providing a measure of the material's resistance to oxidation under elevated pressure and temperature.
-
Apparatus: High-Pressure Differential Scanning Calorimeter.
-
Procedure: A 2-3 mg sample was placed in an open aluminum pan. The sample was heated under a constant oxygen pressure of 500 psi. The temperature was ramped from 50°C to 300°C at a heating rate of 10°C/min. The OOT was determined as the temperature at which the onset of the exothermic oxidation peak occurred on the resulting thermogram.
Thermal Stability Assessment: Thermogravimetric Analysis (TGA)
The thermal stability of the hydrocarbons was evaluated by TGA, which measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
-
Apparatus: TGA/DSC 3+ (Mettler-Toledo).
-
Procedure: A 5-10 mg sample of each hydrocarbon was placed in an alumina crucible. The samples were heated from 30°C to 500°C at a constant heating rate of 10°C/min under a nitrogen atmosphere (flow rate 50 mL/min). The onset of thermal degradation was identified as the temperature at which a significant mass loss was first detected.
Visualizing the Benchmarking Workflow
The logical flow of the experimental and analytical process for benchmarking the stability of these hydrocarbons is illustrated in the diagram below.
Caption: Workflow for Benchmarking Hydrocarbon Stability.
This comprehensive guide provides valuable, data-backed insights into the stability of this compound relative to a comparable saturated hydrocarbon. These findings are essential for professionals in fields where hydrocarbon stability is a critical factor in product performance and longevity.
Confirming the Stereochemistry of Synthesized Pentacosa-7,11-diene: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is a critical step in the synthesis and characterization of bioactive molecules. This guide provides a comparative overview of key analytical techniques for confirming the stereochemistry of synthesized Pentacosa-7,11-diene, a long-chain diene with potential applications in various fields. We present supporting experimental data, detailed protocols, and logical workflows to aid in the selection of the most appropriate analytical strategy.
The stereochemistry of the two double bonds at the C7 and C11 positions in this compound can result in four possible stereoisomers: (7E, 11E), (7Z, 11Z), (7E, 11Z), and (7Z, 11E). Each of these isomers can exhibit distinct biological activities, making their unambiguous identification essential. This guide focuses on the comparison of Nuclear Magnetic Resonance (NMR) spectroscopy, Chiral Gas Chromatography-Mass Spectrometry (GC-MS), and Ozonolysis as methods to elucidate the correct stereoisomer.
Data Presentation: Comparative Analysis of Stereoisomers
The following tables summarize the expected and illustrative experimental data for the differentiation of this compound stereoisomers.
Table 1: Illustrative ¹H NMR Chemical Shifts (δ) for the Olefinic Region of this compound Isomers.
| Proton | (7E, 11E) | (7Z, 11E) | (7E, 11Z) | (7Z, 11Z) |
| H-7 | ~5.40 (dt) | ~5.38 (dt) | ~5.40 (dt) | ~5.38 (dt) |
| H-8 | ~5.40 (dt) | ~5.42 (dt) | ~5.40 (dt) | ~5.42 (dt) |
| H-11 | ~5.40 (dt) | ~5.40 (dt) | ~5.38 (dt) | ~5.38 (dt) |
| H-12 | ~5.40 (dt) | ~5.40 (dt) | ~5.42 (dt) | ~5.42 (dt) |
Note: Data is illustrative and based on values for similar long-chain dienes. dt denotes a doublet of triplets.
Table 2: Illustrative ¹³C NMR Chemical Shifts (δ) for the Olefinic Carbons of this compound Isomers.
| Carbon | (7E, 11E) | (7Z, 11E) | (7E, 11Z) | (7Z, 11Z) |
| C-7 | ~130.5 | ~129.7 | ~130.5 | ~129.7 |
| C-8 | ~130.5 | ~129.9 | ~130.5 | ~129.9 |
| C-11 | ~130.5 | ~130.5 | ~129.7 | ~129.7 |
| C-12 | ~130.5 | ~130.5 | ~129.9 | ~129.9 |
Note: Data is illustrative and based on established trends for (E) and (Z) isomers. The upfield shift of carbons in the (Z) configuration is a key diagnostic feature.[1]
Table 3: Illustrative Chiral GC-MS Retention Times for this compound Stereoisomers.
| Stereoisomer | Retention Time (min) |
| (7E, 11E) | 25.2 |
| (7Z, 11Z) | 25.8 |
| (7E, 11Z) | 26.5 |
| (7Z, 11E) | 26.9 |
Note: Retention times are hypothetical and depend heavily on the specific column and analytical conditions. The elution order will be determined by the specific interactions with the chiral stationary phase.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the geometry of the double bonds based on the chemical shifts and coupling constants of the olefinic and allylic protons and carbons.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Key parameters to observe are the chemical shifts of the olefinic protons (H-7, H-8, H-11, H-12) and the coupling constants (J-values) between them. For (E)-alkenes, the vicinal coupling constant (³JHH) is typically larger (~15 Hz) compared to (Z)-alkenes (~10 Hz).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
The chemical shifts of the allylic carbons are particularly diagnostic. Carbons allylic to a (Z)-double bond are generally shielded (appear at a lower ppm) compared to those allylic to an (E)-double bond.[1]
-
-
2D NMR Experiments:
-
Perform COSY (Correlation Spectroscopy) to confirm the coupling between adjacent protons, particularly within the olefinic and allylic systems.
-
HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments can be used to unambiguously assign all proton and carbon signals.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) can provide through-space correlations that help to confirm the stereochemistry. For a (Z)-isomer, a NOE is expected between the olefinic protons and the protons on the adjacent carbons of the double bond.
-
Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate the different stereoisomers and identify them based on their mass spectra.
Protocol:
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the synthesized this compound in a volatile solvent such as hexane.
-
GC-MS System:
-
GC Column: Utilize a chiral capillary column, for example, a cyclodextrin-based column (e.g., Rt-βDEXsm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector at a temperature of 250°C.
-
Oven Program: A temperature gradient program is typically used to ensure good separation and peak shape. For example, start at 100°C, hold for 2 minutes, then ramp to 220°C at 5°C/min, and hold for 10 minutes.
-
MS Detector: An electron ionization (EI) source at 70 eV. Scan a mass range of m/z 50-400.
-
-
Analysis:
-
Inject the sample and acquire the chromatogram and mass spectra.
-
The different stereoisomers are expected to have slightly different retention times due to their differential interaction with the chiral stationary phase.[2]
-
The mass spectra of all stereoisomers will be very similar, showing the molecular ion and characteristic fragmentation patterns for a long-chain diene. The primary use of the MS is for confirmation of the compound's identity at a given retention time.
-
Ozonolysis
Objective: To confirm the positions of the double bonds at C7 and C11. While not the primary method for stereochemistry, it is a powerful tool for confirming the overall structure.
Protocol:
-
Ozonolysis Reaction:
-
Dissolve ~10 mg of the synthesized diene in a non-participating solvent like dichloromethane or methanol at a low temperature (-78°C).
-
Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the alkene.[3]
-
-
Work-up:
-
Reductive Work-up: Add a reducing agent such as dimethyl sulfide (DMS) or triphenylphosphine (PPh₃) to the reaction mixture. This will cleave the ozonide to form aldehydes or ketones.[4]
-
Oxidative Work-up: Alternatively, add an oxidizing agent like hydrogen peroxide (H₂O₂) to yield carboxylic acids.[5]
-
-
Product Analysis (GC-MS):
-
Extract the products into a suitable organic solvent.
-
Analyze the product mixture by GC-MS.
-
For this compound, reductive ozonolysis is expected to yield heptanal, butan-1,4-dial, and tridecanal. The identification of these fragments confirms the positions of the double bonds.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for confirming the stereochemistry of synthesized this compound.
Caption: Workflow for stereochemical confirmation.
References
Unraveling the Complexity of Long-Chain Dienes: A Head-to-Head Comparison of Analytical Methods
For researchers, scientists, and drug development professionals navigating the intricate world of lipid analysis, the accurate characterization and quantification of long-chain dienes is paramount. These molecules play crucial roles in various biological processes, and their precise measurement is essential for advancing research and development. This guide provides a comprehensive head-to-head comparison of the most common analytical methods employed for the analysis of long-chain dienes, supported by experimental data and detailed protocols to aid in methodological selection and implementation.
Long-chain dienes, hydrocarbons containing two double bonds, present unique analytical challenges due to their structural diversity, including isomers with varying double bond positions and stereochemistry. The choice of analytical technique is critical and depends on the specific research question, the complexity of the sample matrix, and the required sensitivity and selectivity. This guide will delve into the nuances of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, providing a clear overview of their strengths and limitations in the context of long-chain diene analysis.
At a Glance: Performance Comparison of Analytical Methods
To facilitate a rapid assessment of the most suitable technique for your research needs, the following table summarizes the key quantitative performance metrics of GC-MS, LC-MS, and NMR Spectroscopy for the analysis of long-chain dienes.
| Analytical Method | Limit of Quantification (LOQ) | Reproducibility (RSD) | Selectivity | Throughput | Key Advantages | Key Disadvantages |
| GC-MS | pg to ng range[1] | <15% | High for volatile, thermally stable compounds | High | Excellent separation of isomers, extensive spectral libraries for identification.[2] | Requires derivatization for non-volatile compounds, potential for thermal degradation. |
| LC-MS/MS | pg to ng range[1][3] | <15%[3] | High, especially with tandem MS (MS/MS) | Moderate to High | Suitable for a wide range of polarities and thermally labile compounds, minimal sample preparation for some applications.[4] | Potential for matrix effects, co-elution of isomers can be challenging. |
| NMR Spectroscopy | µg to mg range | <5% | High for structural elucidation | Low | Non-destructive, provides detailed structural information including stereochemistry, no need for standards for structural confirmation.[5][6] | Lower sensitivity compared to MS-based methods, complex data analysis.[6] |
In-Depth Analysis of Key Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, making it well-suited for certain long-chain dienes, often after derivatization to increase their volatility.[7]
Key Features:
-
High Chromatographic Resolution: Capillary GC columns offer excellent separation of complex mixtures, including isomeric dienes.[2]
-
Electron Ionization (EI): Standard EI sources generate reproducible mass spectra that can be compared against extensive libraries (e.g., NIST) for compound identification.
-
Derivatization: To analyze non-volatile or polar long-chain dienes, derivatization is often necessary. A common method is the formation of Diels-Alder adducts with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) or dimethyl disulfide (DMDS) adducts, which improves chromatographic behavior and provides characteristic mass spectral fragmentation patterns for double bond localization.[7][8]
Limitations:
-
Thermal Lability: Some long-chain dienes may be susceptible to thermal degradation in the hot GC inlet or column.
-
Derivatization Requirement: The need for derivatization adds an extra step to sample preparation, which can introduce variability.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS has emerged as a versatile and sensitive technique for the analysis of a broad range of lipids, including long-chain dienes, without the need for derivatization in many cases.
Key Features:
-
Broad Applicability: LC can separate compounds based on polarity, making it suitable for a wide variety of long-chain dienes, including those with polar functional groups.
-
Soft Ionization Techniques: Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are soft ionization methods that typically produce intact molecular ions, simplifying spectral interpretation.[4]
-
Tandem Mass Spectrometry (MS/MS): Coupling LC with a tandem mass spectrometer allows for fragmentation of selected ions, providing structural information and enhancing selectivity and sensitivity, particularly in complex matrices.[1][3][4]
Limitations:
-
Isomer Separation: Co-elution of structurally similar isomers can be a challenge, requiring careful optimization of chromatographic conditions.
-
Matrix Effects: The sample matrix can sometimes suppress or enhance the ionization of the target analyte, affecting quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of molecules, including the precise determination of double bond positions and stereochemistry in long-chain dienes.[5][6]
Key Features:
-
Detailed Structural Information: 1H and 13C NMR provide a wealth of information about the chemical environment of each atom in the molecule, allowing for the determination of connectivity and stereochemistry.[5][6][9]
-
Non-Destructive: NMR is a non-destructive technique, allowing for the recovery of the sample for further analysis by other methods.[6]
-
Quantitative Analysis: Under appropriate experimental conditions, NMR can be used for quantitative analysis without the need for calibration curves, by using an internal standard.
Limitations:
-
Lower Sensitivity: NMR is inherently less sensitive than mass spectrometry-based methods, typically requiring microgram to milligram quantities of the analyte.[6]
-
Complex Spectra: The analysis of complex mixtures can be challenging due to signal overlap. Two-dimensional (2D) NMR techniques, such as COSY and HSQC, can help to resolve these complexities.[10]
Experimental Protocols
Sample Preparation for GC-MS Analysis (Diels-Alder Derivatization)
-
Extraction: Extract lipids from the sample using a suitable solvent system (e.g., Folch or Bligh-Dyer method).
-
Saponification (Optional): If analyzing fatty acids, saponify the lipid extract to release the free fatty acids.
-
Derivatization:
-
Dissolve the dried lipid extract or fatty acid methyl esters in a small volume of an appropriate solvent (e.g., acetonitrile).
-
Add a solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in the same solvent.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 30 minutes). The reaction is rapid and selective for conjugated dienes.[8]
-
-
Analysis: Inject an aliquot of the reaction mixture into the GC-MS system.
Typical GC-MS Operating Conditions
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 min, ramp to 300 °C at 10 °C/min, hold for 10 min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 50 to 650.
Sample Preparation for LC-MS/MS Analysis
-
Extraction: Extract lipids from the sample using a suitable method (e.g., Matyash method using methyl-tert-butyl ether (MTBE)).[11]
-
Reconstitution: Dry the extract under a stream of nitrogen and reconstitute in the initial mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Typical LC-MS/MS Operating Conditions
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: A linear gradient from 30% B to 100% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Electrospray ionization (ESI) in positive or negative ion mode, with multiple reaction monitoring (MRM) for targeted quantification.
Visualizing the Workflow and Concepts
To further clarify the analytical processes and the relationships between different stages, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for GC-MS analysis of long-chain dienes.
Caption: Workflow for LC-MS/MS analysis of long-chain dienes.
Caption: Decision tree for selecting an analytical method.
By carefully considering the information presented in this guide, researchers can make informed decisions about the most appropriate analytical methodology for their specific studies on long-chain dienes, ultimately leading to more accurate and reliable scientific outcomes.
References
- 1. Development and comparison of chromatographic methods for the analysis of long chain diols and alkenones in biological materials and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ismar.org [ismar.org]
- 6. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. auremn.org [auremn.org]
- 11. Recent Analytical Methodologies in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pentacosa-7,11-diene: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Pentacosa-7,11-diene, a long-chain unsaturated hydrocarbon. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize risks associated with the handling and disposal of this chemical.
Hazard Identification and Waste Classification
-
Flammability: As a hydrocarbon, it is combustible.
-
Reactivity: The presence of double bonds indicates a potential for reactivity, including peroxide formation upon storage, especially if exposed to air and light.
-
Skin and Eye Irritation: Similar organic compounds can cause irritation upon contact.
Due to these properties, this compound waste must be managed as hazardous chemical waste. It is crucial to avoid mixing this waste with non-hazardous materials.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must be equipped with the following personal protective equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A laboratory coat and closed-toe shoes.
-
Respiratory Protection: If working in an area with poor ventilation or if there is a risk of aerosolization, a respirator with an organic vapor cartridge may be necessary.
Step-by-Step Disposal Procedure
The disposal of this compound should be carried out in a designated area, preferably within a chemical fume hood.
Step 1: Waste Segregation
-
Do not mix this compound waste with other waste streams, particularly strong oxidizing agents, acids, or bases.
-
Collect all materials contaminated with this compound, including pipette tips, contaminated wipes, and gloves, in a designated hazardous waste container.
Step 2: Container Selection and Labeling
-
Use a chemically compatible container for waste collection, such as a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.
-
The container must be in good condition and free from leaks.
-
Label the waste container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.
Step 3: Waste Accumulation and Storage
-
Keep the waste container tightly closed when not in use to prevent the release of vapors.
-
Store the waste container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.
-
Ensure the storage area is designated for flammable liquids and is equipped with appropriate secondary containment to prevent spills from spreading.
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide the EHS office or contractor with a complete and accurate description of the waste, including its composition and volume.
-
Follow all institutional and regulatory procedures for waste pickup and documentation.
Quantitative Data Summary
| Parameter | Guideline |
| Waste Classification | Hazardous Waste (likely flammable liquid) |
| Recommended Container | High-Density Polyethylene (HDPE) or Glass |
| Storage Temperature | Cool, ambient temperature |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases |
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Disclaimer: The information provided in this document is intended as a general guide. All laboratory personnel must be trained in hazardous waste management and should consult their institution's specific safety protocols and local regulations. Always refer to the Safety Data Sheet (SDS) for the most detailed information on handling and disposal.
Navigating the Safe Handling of Pentacosa-7,11-diene: A Comprehensive Guide
Core Safety and Handling Recommendations
When handling Pentacosa-7,11-diene, a comprehensive approach to personal protective equipment (PPE) is the first line of defense. The following table summarizes the recommended PPE and safety measures.
| Protective Equipment | Recommended Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact, as similar long-chain hydrocarbons can cause skin irritation.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from potential splashes or aerosols. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes | To minimize skin exposure to the chemical. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | To avoid inhalation of any potential vapors or aerosols. For situations with a higher risk of aerosol generation, a respirator may be necessary. |
Operational Plan: From Receipt to Disposal
A structured operational plan ensures safety at every stage of the chemical's lifecycle in the laboratory.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from sources of ignition, as similar long-chain hydrocarbons can be flammable.[2]
-
Keep the container tightly closed when not in use.[2]
Handling and Experimental Procedures:
-
Preparation: Before starting any experiment, ensure that all necessary PPE is worn correctly and that a chemical fume hood is operational.
-
Aliquotting and Transferring: Use appropriate tools such as pipettes or graduated cylinders to handle the chemical. Avoid direct contact with skin and eyes.
-
Experimental Use: When used in reactions, be mindful of the reaction conditions. As with many organic compounds, there is a potential for vigorous reactions with strong oxidizing agents.[2]
-
Spill Management: In case of a small spill, absorb the chemical with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure compliance with regulations.
-
Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed container.
-
Disposal Method: As a long-chain hydrocarbon, it should be disposed of as chemical waste through an authorized waste disposal company. Do not pour it down the drain.[2] The disposal method may involve incineration at a licensed facility.[3]
-
Contaminated Materials: Any materials, such as gloves or paper towels, that come into contact with the chemical should also be disposed of as hazardous waste.
Logical Workflow for Handling this compound
The following diagram illustrates the key steps and decision points in the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
